Product packaging for (2-Aminopyrimidin-5-yl)methanol(Cat. No.:CAS No. 120747-85-5)

(2-Aminopyrimidin-5-yl)methanol

Cat. No.: B050246
CAS No.: 120747-85-5
M. Wt: 125.13 g/mol
InChI Key: NUGGQZDIPXLGQW-UHFFFAOYSA-N
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Description

(2-Aminopyrimidin-5-yl)methanol is a high-value pyrimidine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. Its structure features both a primary amino group and a hydroxymethyl group on a pyrimidine ring, making it an ideal precursor for the construction of more complex, functionalized heterocyclic systems. This compound is particularly significant in the design and synthesis of kinase inhibitors, where the pyrimidine core is a common pharmacophore. Researchers utilize the hydroxymethyl group for linker attachment or further functionalization, while the 2-amino group is a key hydrogen bond donor and acceptor, enabling crucial interactions with enzyme active sites. Its primary research applications include the development of targeted cancer therapies, the exploration of signal transduction pathways, and the synthesis of fragment libraries for high-throughput screening. Provided as a high-purity solid, this compound offers researchers a reliable and efficient starting point for lead compound optimization and the exploration of novel biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B050246 (2-Aminopyrimidin-5-yl)methanol CAS No. 120747-85-5

Properties

IUPAC Name

(2-aminopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGQZDIPXLGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616357
Record name (2-Aminopyrimidin-5-yl)methanol
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120747-85-5
Record name 2-Amino-5-pyrimidinemethanol
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Record name (2-Aminopyrimidin-5-yl)methanol
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Record name (2-aminopyrimidin-5-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (2-Aminopyrimidin-5-yl)methanol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of (2-Aminopyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its synthesis, physical and chemical properties, and potential applications, with a focus on experimental protocols and data presentation.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an amino group and a hydroxymethyl group on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest possibilities for its use as a pharmacophore in the design of enzyme inhibitors or receptor ligands.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a carbonyl group at the 5-position of the 2-aminopyrimidine ring. A common and effective method is the reduction of the corresponding carboxylic acid ester, methyl 2-aminopyrimidine-5-carboxylate, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

dot

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product Methyl 2-aminopyrimidine-5-carboxylate Methyl 2-aminopyrimidine-5-carboxylate Reduction Reduction Methyl 2-aminopyrimidine-5-carboxylate->Reduction LiAlH4, Anhydrous THF This compound This compound Reduction->this compound Aqueous Workup

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Methyl 2-aminopyrimidine-5-carboxylate

This protocol is based on established procedures for the reduction of esters with lithium aluminum hydride.

Materials:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Magnetic stirrer

Procedure:

  • Reaction Setup: A dry three-necked flask is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere. The flask is cooled in an ice bath.

  • Addition of Ester: A solution of methyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate is controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is an exothermic process and should be performed with caution.

  • Workup: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its precursor is provided below.

PropertyThis compoundMethyl 2-aminopyrimidine-5-carboxylate
CAS Number 120747-85-5308348-93-8
Molecular Formula C₅H₇N₃OC₆H₇N₃O₂
Molecular Weight 125.13 g/mol 153.14 g/mol
Physical Form SolidSolid
Boiling Point 396.3 °C at 760 mmHg344.2 °C at 760 mmHg[1]
Storage Conditions 4°C, protect from light4°C, protect from light[1]

Spectroscopic Data

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • -CH₂OH (methylene protons): A singlet or doublet around 4.4-4.6 ppm.

  • -OH (hydroxyl proton): A broad singlet, chemical shift is concentration and temperature-dependent.

  • -NH₂ (amino protons): A broad singlet around 6.5-7.0 ppm.

  • Pyrimidine ring protons (H4 and H6): Two singlets in the aromatic region, typically between 8.0 and 8.5 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • -CH₂OH (methylene carbon): Around 60-65 ppm.

  • Pyrimidine ring carbons:

    • C2 (attached to NH₂): ~163 ppm

    • C4 and C6: ~158-160 ppm

    • C5 (attached to CH₂OH): ~120-125 ppm

Applications in Drug Development

While specific biological activities for this compound are not extensively documented in the public domain, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The presence of both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor/donor (-CH₂OH) group makes this compound an attractive starting material for the synthesis of compound libraries for screening against various biological targets. For instance, these functional groups can be readily modified to introduce different substituents, allowing for the exploration of structure-activity relationships (SAR).

dot

Drug_Discovery_Logic cluster_modification Chemical Modification Start This compound Amine_Modification N-alkylation, N-acylation Start->Amine_Modification Hydroxyl_Modification O-alkylation, Esterification Start->Hydroxyl_Modification Library_Synthesis Compound Library Synthesis Amine_Modification->Library_Synthesis Hydroxyl_Modification->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via the reduction of methyl 2-aminopyrimidine-5-carboxylate is a feasible and scalable route. The functional groups present in the molecule offer multiple points for chemical modification, making it an ideal scaffold for the generation of diverse compound libraries for biological screening. Further research into the biological activities of derivatives of this compound is warranted to explore its full therapeutic potential.

References

Technical Guide: (2-Aminopyrimidin-5-yl)methanol (CAS No. 120747-85-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-5-yl)methanol is a heterocyclic organic compound belonging to the 2-aminopyrimidine class of molecules. The 2-aminopyrimidine scaffold is of significant interest in medicinal chemistry, as its derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a technical overview of this compound, summarizing its chemical properties, synthesis, and known reactivity. While this specific compound is primarily documented as a chemical intermediate, the broader therapeutic potential of the 2-aminopyrimidine class underscores its relevance in drug discovery and development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. Please note that some of these values are predicted.

PropertyValueSource
CAS Number 120747-85-5N/A
Molecular Formula C₅H₇N₃ON/A
Molecular Weight 125.13 g/mol N/A
Appearance White to off-white solidN/A
Boiling Point (Predicted) 396.3 ± 34.0 °CN/A
Density (Predicted) 1.360 ± 0.06 g/cm³N/A
pKa (Predicted) 13.36 ± 0.10N/A
Storage 2-8°C, protect from lightN/A

Spectroscopic Data

Limited spectroscopic data is publicly available for this compound. The following has been reported in the context of its synthesis:

SpectroscopyData
¹H NMR (400 MHz, DMSO-d₆) δ 8.16 (s, 2H), 6.50 (br s, 2H), 4.99 (t, 1H), 4.26 (d, 2H)
GCMS (m/z) 125.0

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of 2-amino-5-pyrimidinecarboxaldehyde.

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_workup Work-up and Purification cluster_product Final Product 2-amino-5-pyrimidinecarboxaldehyde 2-amino-5-pyrimidinecarboxaldehyde Sodium borohydride Sodium borohydride Quench with sat. aq. NH4Cl Quench with sat. aq. NH4Cl 2-amino-5-pyrimidinecarboxaldehyde->Quench with sat. aq. NH4Cl Reduction Methanol Methanol 0°C to Room Temperature 0°C to Room Temperature 3 hours 3 hours Concentration Concentration Quench with sat. aq. NH4Cl->Concentration Silica gel chromatography Silica gel chromatography Concentration->Silica gel chromatography product This compound Silica gel chromatography->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • To a stirred solution of 2-amino-5-pyrimidinecarboxaldehyde (500 mg, 4.06 mmol) in methanol (6 mL), add sodium borohydride (200 mg, 5.28 mmol) in batches at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The Rf value of the product is approximately 0.3.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (100-200 mesh) using a gradient elution from dichloromethane to a 7.5% methanol in dichloromethane solution.

  • Collect the fractions containing the target product and concentrate to yield this compound as a light yellow solid.

Synthesis of 5-(chloromethyl)pyrimidin-2-amine hydrochloride

This compound can be used as a starting material for the synthesis of 5-(chloromethyl)pyrimidin-2-amine.

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_workup Work-up cluster_product Final Product start_mat This compound Thionyl chloride Thionyl chloride Concentration under vacuum Concentration under vacuum start_mat->Concentration under vacuum Chlorination Dichloromethane (DCM) Dichloromethane (DCM) 0°C to Room Temperature 0°C to Room Temperature 16 hours 16 hours Trituration with acetone Trituration with acetone Concentration under vacuum->Trituration with acetone product 5-(chloromethyl)pyrimidin-2-amine hydrochloride Trituration with acetone->product

References

Technical Guide: (2-Aminopyrimidin-5-yl)methanol - Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-5-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including several approved drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties, putative synthesis and purification protocols, and the potential biological significance of this compound, with a particular focus on its relevance to drug development professionals. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on closely related compounds and relevant biological pathways to provide a valuable resource for researchers.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound2-Aminopyrimidine (Parent Compound)(4-Amino-2-methylpyrimidin-5-yl)methanol (Analogue)
CAS Number 120747-85-5[1]109-12-673-67-6
Molecular Formula C₅H₇N₃O[1]C₄H₅N₃C₆H₉N₃O
Molecular Weight 125.13 g/mol [1]95.11 g/mol 139.16 g/mol [2]
Melting Point Not Reported124-127 °C198 °C[2]
Boiling Point Not Reported158 °C (at 186.0 mbar)Not Reported
Solubility Not ReportedSoluble in water, acetic acid, alcohol, acetone, and chloroform; slightly soluble in ether and benzene.Not Reported
pKa Not ReportedNot ReportedNot Reported

Spectral Data

Detailed spectral analyses for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of related pyrimidine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-donating and withdrawing nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the pyrimidine ring and the methanol substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the alcohol, C-N stretching, and C=C and C=N stretching of the aromatic ring. For example, in related 2-aminopyrimidine derivatives, N-H asymmetric and symmetric stretching vibrations are observed in the range of 3324-3182 cm⁻¹.[3] Aromatic C-H stretching is typically weak and appears around 2960 cm⁻¹, while N-H in-plane bending is observed near 1648 cm⁻¹.[3]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water (H₂O) from the methanol group or cleavage of the hydroxymethyl group.[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature, a plausible and efficient synthesis can be designed based on established methods for similar 5-hydroxymethylpyrimidines.[6]

Synthesis of this compound (Proposed)

A common route to 5-hydroxymethylpyrimidines involves the reduction of the corresponding 5-carboxylate ester.[6]

Workflow for the Proposed Synthesis of this compound

G Proposed Synthesis Workflow start Ethyl 2-aminopyrimidine-5-carboxylate reagent Lithium Aluminium Hydride (LiAlH4) in dry THF start->reagent 1. reaction Reduction (0 °C to room temperature) reagent->reaction 2. workup Aqueous Work-up (e.g., with Na2SO4·10H2O) reaction->workup 3. extraction Extraction with Ethyl Acetate workup->extraction 4. purification Purification extraction->purification 5. product This compound purification->product 6.

Caption: A proposed workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add a solution of lithium aluminium hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous THF.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting mixture is stirred until a granular precipitate forms.

  • Filtration and Extraction: The solid is removed by filtration and washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol)[7] or by column chromatography on silica gel.[8]

Purification Protocols

Recrystallization: This is a standard technique for purifying solid organic compounds.[9][10]

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: For purification of polar aminopyrimidine compounds, both normal-phase and reverse-phase chromatography can be employed.[8][11]

Logical Flow for Selecting a Purification Strategy

G Purification Strategy Selection start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity (<95%) check_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization Final Polish column_chroma Column Chromatography low_purity->column_chroma Major Purification final_product Pure Product recrystallization->final_product column_chroma->final_product

Caption: A decision-making workflow for the purification of aminopyrimidine derivatives.

  • Normal-Phase: A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

  • Reverse-Phase HPLC: For highly polar compounds that may not retain well on normal-phase silica, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape, can be effective.[8]

Biological Significance and Drug Development Context

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in several anticancer drugs. A key area of interest for this class of compounds is the inhibition of β-glucuronidase.[12][13][14]

The Role of β-Glucuronidase in Disease and Drug Metabolism

β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates.[13][15] This process, known as deglucuronidation, plays a critical role in several physiological and pathological processes.

  • Drug Metabolism and Toxicity: In the liver, many drugs are detoxified by conjugation with glucuronic acid, which makes them more water-soluble and easily excretable. However, β-glucuronidase produced by gut microbiota can reverse this process in the gastrointestinal tract, reactivating the drug. This can lead to localized toxicity, as seen with the anticancer drug irinotecan (CPT-11).[12][14][16]

  • Carcinogenesis: Elevated levels of β-glucuronidase are found in some cancerous tissues.[17] The enzyme can reactivate glucuronidated pro-carcinogens in the gut, contributing to the risk of colon cancer.[13][14] It has also been implicated in estrogen-driven cancers like breast and ovarian cancer by deconjugating estrogen glucuronides, leading to their reabsorption and circulation.[13]

β-Glucuronidase as a Therapeutic Target

Inhibition of gut microbial β-glucuronidase is a promising strategy to mitigate the side effects of certain chemotherapies and potentially reduce the risk of some cancers.[12][14] Small molecule inhibitors can selectively target bacterial β-glucuronidase without affecting the human ortholog, which is important for normal physiology.[12]

Signaling Pathway: β-Glucuronidase-Mediated Drug Reactivation and Inhibition

G β-Glucuronidase Pathway in Drug Metabolism cluster_0 Liver cluster_1 Gut Lumen ActiveDrug Active Drug (e.g., Irinotecan's active metabolite SN-38) UGT UDP-glucuronosyltransferase (UGT) ActiveDrug->UGT Glucuronidation (Detoxification) InactiveGlucuronide Inactive Drug-Glucuronide (e.g., SN-38G) UGT->InactiveGlucuronide Glucuronidation (Detoxification) InactiveGlucuronide_gut Inactive Drug-Glucuronide InactiveGlucuronide->InactiveGlucuronide_gut Excretion into gut BacterialGUS Bacterial β-Glucuronidase (GUS) ReactivatedDrug Reactivated Drug BacterialGUS->ReactivatedDrug Toxicity GI Toxicity / Diarrhea ReactivatedDrug->Toxicity InactiveGlucuronide_gut->BacterialGUS Deglucuronidation Inhibitor This compound (Potential Inhibitor) Inhibitor->BacterialGUS Inhibition

Caption: The role of β-glucuronidase in drug reactivation and the potential therapeutic intervention.

While this compound has not been specifically evaluated as a β-glucuronidase inhibitor in the reviewed literature, its structural similarity to other known inhibitors suggests it is a candidate worthy of investigation for this therapeutic target.

Conclusion

This compound is a chemical entity with significant potential for further research and development. While comprehensive data on its specific physical and chemical properties are yet to be published, this guide provides a framework for its synthesis and purification based on established chemical principles for related compounds. The established role of the 2-aminopyrimidine scaffold in biologically active molecules, particularly as inhibitors of β-glucuronidase, positions this compound as a compound of interest for researchers in oncology and drug metabolism. Further studies are warranted to fully characterize this molecule and explore its therapeutic potential.

References

An In-depth Technical Guide on (2-Aminopyrimidin-5-yl)methanol: Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (2-Aminopyrimidin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, with the CAS number 120747-85-5, is a substituted pyrimidine featuring an amino group at the 2-position and a hydroxymethyl group at the 5-position.[1] Its chemical structure is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120747-85-5[1]
Molecular Formula C₅H₇N₃O[2]
Molecular Weight 125.13 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 396.3 ± 34.0 °C (Predicted)[3]
Density 1.360 ± 0.06 g/cm³ (Predicted)[3]
pKa 13.36 ± 0.10 (Predicted)[3]
Storage 2-8°C, protect from light[1][3]

Synthesis

A common and effective method for the synthesis of this compound is the reduction of 2-amino-5-pyrimidinecarboxaldehyde.

G Start 2-Amino-5-pyrimidinecarboxaldehyde in Methanol Reagent Sodium Borohydride (NaBH4) Start->Reagent Add in batches Reaction Stirring at 0°C to Room Temperature Reagent->Reaction Workup Purification by Silica Gel Chromatography Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Amino-5-pyrimidinecarboxaldehyde

This protocol is based on established reduction methods for aromatic aldehydes.

Materials:

  • 2-Amino-5-pyrimidinecarboxaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Silica gel (100-200 mesh)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-pyrimidinecarboxaldehyde (e.g., 500 mg, 4.06 mmol) in methanol (6 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (e.g., 200 mg, 5.28 mmol) to the solution in small portions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.[3]

  • Monitor the reaction progress by TLC, using a mobile phase of 5% methanol in dichloromethane. The product should have an Rf value of approximately 0.3.[3]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • The resulting residue is then purified by column chromatography on silica gel.

  • Elute the column with a gradient of dichloromethane to 7.5% methanol in dichloromethane.[3]

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a light yellow solid. A yield of approximately 67% can be expected.[3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.16 (s, 2H, pyrimidine-H), 6.50 (br s, 2H, -NH₂), 4.99 (t, 1H, -OH), 4.26 (d, 2H, -CH₂-)[3]
GC-MS m/z: 125.0 [M]⁺[3]

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including:

  • Antimicrobial Properties: The 2-aminopyrimidine core is present in numerous compounds with antibacterial and antifungal activities.[3]

  • Anticancer Activity: Several approved anticancer drugs, such as Imatinib and Palbociclib, feature the 2-aminopyrimidine moiety, often targeting protein kinases.

  • Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases.

The presence of the hydroxymethyl group on this compound provides a valuable handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening in various biological assays.

G Core This compound App1 Antimicrobial Research Core->App1 App2 Anticancer Drug Discovery Core->App2 App3 Enzyme Inhibitor Synthesis Core->App3 App4 Scaffold for Library Synthesis Core->App4

Caption: Potential research applications of this compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via the reduction of the corresponding aldehyde. While detailed characterization data is partially available, further spectroscopic analysis is recommended. The established biological significance of the 2-aminopyrimidine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents.

References

The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive pharmacophore for designing ligands that target a wide array of biological macromolecules. This technical guide provides an in-depth overview of the significant biological activities of 2-aminopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

2-Aminopyrimidine derivatives have demonstrated considerable potential as anticancer agents, primarily through their action as kinase inhibitors. By targeting kinases involved in cancer cell proliferation, survival, and signaling, these compounds offer a promising avenue for the development of targeted cancer therapies.

Kinase Inhibition

A significant number of 2-aminopyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several 2-aminopyrimidine derivatives have been developed as FLT3 inhibitors. For instance, some derivatives have shown potent inhibitory activities against both wild-type FLT3 and its mutated forms.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates Inhibitor 2-Aminopyrimidine Derivative Inhibitor->FLT3 Inhibits AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is also implicated in cancer. Some 2-aminopyrimidine derivatives have been designed as dual inhibitors of both CDKs and HDACs, a strategy that can lead to synergistic anticancer effects.

CDK_HDAC_Pathway cluster_regulation Cell Cycle & Gene Regulation cluster_effects Cellular Effects cluster_outcome Cancer Progression CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle HDAC HDAC GeneExpression Gene Expression (Tumor Suppressors Off) HDAC->GeneExpression Cancer Cancer Cell Proliferation CellCycle->Cancer GeneExpression->Cancer Inhibitor 2-Aminopyrimidine Derivative (Dual Inhibitor) Inhibitor->CDK_Cyclin Inhibits Inhibitor->HDAC Inhibits

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminopyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HCT116 (Colon)89.24[1]
Derivative B MCF7 (Breast)89.37[1]
Derivative C A2780 (Ovarian)0.76 - 2.82[2]
Derivative D MV4-11 (AML)0.83
Derivative E MOLM-13 (AML)10.55
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Add 2-aminopyrimidine derivatives Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 2-4 hours Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End End Step7->End

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • 2-aminopyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminopyrimidine derivatives have shown promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2-aminopyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative F Staphylococcus aureus16.26[3]
Derivative G Bacillus subtilis17.34[3]
Derivative H Escherichia coli17.34[3]
Derivative I Aspergillus niger17.34[3]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Kirby_Bauer_Workflow Start Start Step1 Prepare standardized bacterial inoculum (0.5 McFarland) Start->Step1 Step2 Inoculate Mueller-Hinton agar plate for a confluent lawn Step1->Step2 Step3 Place paper disks impregnated with 2-aminopyrimidine derivatives Step2->Step3 Step4 Incubate at 37°C for 18-24 hours Step3->Step4 Step5 Measure the diameter of the zone of inhibition Step4->Step5 End End Step5->End

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strain of interest

  • Sterile cotton swabs

  • Sterile saline or broth

  • McFarland turbidity standard (0.5)

  • Paper disks impregnated with known concentrations of 2-aminopyrimidine derivatives

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Placement: Using sterile forceps, place the paper disks impregnated with the 2-aminopyrimidine derivatives onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. 2-Aminopyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminopyrimidine derivatives, expressed as IC50 values for the inhibition of cyclooxygenase (COX) enzymes.

Compound IDTargetIC50 (µM)Reference
Derivative J COX-20.04[4]
Derivative K COX-20.62[4]
Derivative L COX-20.25[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Paw_Edema_Workflow Start Start Step1 Administer 2-aminopyrimidine derivative or vehicle to rodents Start->Step1 Step2 Inject carrageenan into the hind paw Step1->Step2 Step3 Measure paw volume at regular intervals Step2->Step3 Step4 Calculate the percentage inhibition of edema Step3->Step4 End End Step4->End

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • 2-aminopyrimidine derivatives

  • Vehicle (e.g., saline, DMSO)

  • Pletysmometer or calipers for measuring paw volume

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug, and test groups for different doses of the 2-aminopyrimidine derivative).

  • Compound Administration: Administer the 2-aminopyrimidine derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection, a set time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each test group compared to the vehicle control group at each time point.

Conclusion

The 2-aminopyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the versatility of this chemical moiety. This technical guide provides a foundational understanding of these activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper comprehension of the mechanisms of action and the methodologies employed in the evaluation of these promising compounds. Further research into the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective drugs based on the 2-aminopyrimidine core.

References

The Ascendancy of 2-Aminopyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth exploration of novel 2-aminopyrimidine-based derivatives, focusing on their synthesis, diverse biological applications, and the crucial structure-activity relationships that govern their therapeutic potential. This document serves as a comprehensive resource, amalgamating key data and methodologies to aid in the ongoing development of next-generation therapeutics.

The Broad Therapeutic Spectrum of 2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[1][2][3] Their success is partly attributed to the core structure's ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, which enhances their binding affinity to a wide array of biological targets.[3] Marketed drugs containing the 2-aminopyrimidine moiety, such as imatinib, palbociclib, and ribociclib, underscore the clinical significance of this chemical class.[2][4]

The biological activities of these derivatives are extensive, encompassing:

  • Anticancer: Many 2-aminopyrimidine derivatives function as potent kinase inhibitors, targeting enzymes like FLT3, JAK2, CDK, and HDAC that are crucial for cancer cell proliferation and survival.[5][6][7][8][9]

  • Antimicrobial: This class of compounds has shown significant efficacy against a broad spectrum of microbial pathogens, offering a promising avenue in the fight against antimicrobial resistance.[1][3][10]

  • Enzyme Inhibition: Beyond kinases, these derivatives have been identified as potent inhibitors of other enzymes, such as β-glucuronidase, which is implicated in conditions like colon cancer and renal diseases.[4][11]

  • Anti-inflammatory and Antinociceptive: Certain derivatives have been developed as antagonists for the histamine H4 receptor, demonstrating potential in treating inflammatory conditions and pain.[12]

  • Antiplatelet Aggregation: Novel 2-aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[13]

  • Biofilm Modulation: Some derivatives have the ability to modulate bacterial biofilm formation, which is a key factor in chronic infections and antibiotic resistance.[14]

Synthesis Strategies for 2-Aminopyrimidine Derivatives

A variety of synthetic routes have been developed to access diverse 2-aminopyrimidine derivatives. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

Condensation Reactions

A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[1][15] This approach allows for the direct synthesis of 5- and 6-substituted 2-aminopyrimidines.

Nucleophilic Substitution

Another widely employed strategy is the nucleophilic substitution on a pre-functionalized pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine.[2][4][11] This method is particularly useful for introducing various amine substituents at the 4- and 6-positions.

Quantitative Data Summary

The following tables summarize the biological activities of representative 2-aminopyrimidine derivatives from various studies, providing a comparative overview of their potency.

Table 1: β-Glucuronidase Inhibitory Activity [4]

CompoundSubstitutionIC50 (µM)
24 4-(hexyloxy)aniline2.8 ± 0.10
8 4-methoxyaniline72.0 ± 6.20
9 4-ethoxyaniline126.43 ± 6.16
23 4-butylaniline126.43 ± 6.16
22 4-ethylaniline300.25 ± 12.5
StandardD-saccharic acid 1,4-lactone45.75 ± 2.16

Table 2: Kinase Inhibitory Activity [5][6]

CompoundTarget Kinase(s)IC50 (nM)
30 FLT31.5
36 FLT37.2
8e CDK9 / HDAC188.4 / 168.9
9e FLT3 / HDAC1 / HDAC330.4 / 52.4 / 14.7

Table 3: Biofilm Modulation Activity [14]

CompoundBacterial StrainBiofilm Inhibition (%) at 200 µMIC50 (µM)
10 MRSA80.184
MSSA83.9128
P. aeruginosa52.5200
15 MRSA85.572
MSSAMarginal344

Table 4: Antiplatelet Aggregation Activity [13]

CompoundInducerIC50 (µM)
Ia Arachidonic Acid36.75
Ib Arachidonic Acid72.4
IB Arachidonic Acid62.5
II16 Arachidonic Acid80

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution[4][11]

A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80–90 °C. The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane and ethyl acetate solvent system. Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is filtered and crystallized from ethanol. If a precipitate does not form, the water is removed under vacuum, and the crude product is purified by crystallization from ethanol.

In Vitro β-Glucuronidase Inhibition Assay[4]

The β-glucuronidase inhibitory activity is determined spectrophotometrically. The assay mixture contains 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution, and 5 µL of β-glucuronidase enzyme solution. The mixture is incubated at 37 °C for 30 minutes. The reaction is initiated by adding 5 µL of the substrate (p-nitrophenyl-β-D-glucuronide). The absorbance is measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone is used as the standard inhibitor. The percentage inhibition is calculated, and the IC50 values are determined using statistical software.

Kinase Inhibition Assay (General Principle)[5][8]

The inhibitory activity of the compounds against specific kinases is typically evaluated using in vitro kinase assays. These assays often employ methods like Homogeneous Time-Resolved Fluorescence (HTRF) or mobility shift assays. The general principle involves incubating the kinase, a specific substrate (often a peptide), ATP, and the test compound. The extent of substrate phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.

Biofilm Formation Inhibition Assay[14]

Bacterial strains are grown overnight in appropriate media. The cultures are then diluted and added to the wells of a microtiter plate containing various concentrations of the test compounds. The plates are incubated to allow for biofilm formation. After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the amount of biofilm. The percentage of biofilm inhibition is calculated relative to a control without any compound, and IC50 values are determined.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in the discovery and mechanism of action of 2-aminopyrimidine derivatives.

General Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism by which 2-aminopyrimidine-based kinase inhibitors block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways involved in cell proliferation and survival.

G cluster_0 Kinase Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation 2_Aminopyrimidine_Inhibitor 2_Aminopyrimidine_Inhibitor 2_Aminopyrimidine_Inhibitor->Kinase Inhibition Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: General mechanism of kinase inhibition by 2-aminopyrimidine derivatives.

Drug Discovery Workflow for Novel 2-Aminopyrimidine Derivatives

This diagram outlines a typical workflow for the discovery and development of novel 2-aminopyrimidine-based therapeutic agents.

G Library_Design Library_Design Synthesis Synthesis Library_Design->Synthesis In_Vitro_Screening In_Vitro_Screening Synthesis->In_Vitro_Screening SAR_Analysis SAR_Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical_Development In_Vivo_Studies->Preclinical_Development

Caption: A typical drug discovery workflow for 2-aminopyrimidine derivatives.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The diverse biological activities and established synthetic accessibility of these compounds ensure their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel biological targets for this versatile scaffold holds the promise of addressing unmet medical needs across a wide spectrum of diseases. The ongoing efforts in this field are poised to deliver the next generation of innovative medicines.

References

Technical Guide: Spectroscopic and Synthetic Overview of (2-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5) is a heterocyclic compound featuring the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry. Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a technical overview of the spectroscopic characteristics and a representative synthetic route for this compound. Due to the limited availability of experimental data in peer-reviewed literature, this guide utilizes predicted and typical spectroscopic data to serve as a reference for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 120747-85-5

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound. This data is intended for reference and should be confirmed with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.2s2HPyrimidine C4-H, C6-H
~6.5br s2H-NH₂
~5.2t1H-OH
~4.4d2H-CH₂OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmCarbon Assignment
~163C2
~158C4, C6
~120C5
~60-CH₂OH
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450-3300Strong, BroadO-H StretchAlcohol
3350-3150MediumN-H StretchPrimary Amine
3100-3000MediumC-H StretchAromatic (Pyrimidine)
2950-2850MediumC-H StretchAliphatic (-CH₂-)
1650-1550StrongC=N, C=C StretchPyrimidine Ring
1640-1560MediumN-H BendPrimary Amine
1400-1200StrongC-O StretchPrimary Alcohol
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
125[M]⁺ (Molecular Ion)
108[M-OH]⁺
96[M-CH₂OH]⁺
79Fragmentation of pyrimidine ring

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor such as 2-amino-5-formylpyrimidine or a 2-aminopyrimidine-5-carboxylate ester. A representative procedure using the reduction of an ester is detailed below.

Scheme 1: Synthesis of this compound

G cluster_reactants Reactants cluster_workup Work-up cluster_purification Purification cluster_product Product A Ethyl 2-aminopyrimidine-5-carboxylate R Reduction A->R 1. B Lithium Aluminum Hydride (LiAlH4) in dry THF W Aqueous Work-up (e.g., Fieser work-up) R->W 2. P Column Chromatography (Silica gel, e.g., EtOAc/Hexane) W->P 3. C This compound P->C 4.

Synthesis Workflow

Procedure:

  • Reaction Setup: To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Extraction and Drying: Combine the organic filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is typically run, requiring 1024-4096 scans with a relaxation delay of 2-5 seconds, depending on the sample concentration.

General Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan of the empty spectrometer or the clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile), via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Biological Context and Significance

The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its rigid scaffold, makes it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

G cluster_screening Biological Screening A This compound B Chemical Modification (e.g., esterification, etherification, or further functionalization) A->B C Library of Derivatives B->C D Antimicrobial Assays C->D E Anticancer Assays C->E F Enzyme Inhibition Assays C->F G Lead Compound Identification D->G E->G F->G H Drug Development Pipeline G->H

Drug Discovery Pathway

This compound, with its primary amino and hydroxyl functional groups, serves as a versatile building block for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the identification of novel therapeutic agents.

Conclusion

This technical guide provides a foundational set of spectroscopic and synthetic data for this compound. While the spectroscopic data presented is largely predictive, it offers a valuable starting point for the characterization of this compound. The outlined synthetic and analytical protocols are based on established methodologies and can be adapted by researchers in the field. The biological significance of the 2-aminopyrimidine core underscores the potential of this compound as a key intermediate in drug discovery programs. Experimental verification of the data provided herein is strongly recommended.

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the physicochemical properties of these compounds, particularly their solubility and stability, is paramount for successful drug discovery and development. Poor aqueous solubility can hinder oral bioavailability and complicate formulation, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products. This in-depth technical guide provides a comprehensive overview of the solubility and stability of aminopyrimidine compounds, offering valuable data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Solubility of Aminopyrimidine Compounds

The solubility of aminopyrimidine derivatives is a critical determinant of their biological activity and therapeutic potential. It is influenced by a multitude of factors including the physicochemical properties of the compound itself, the nature of the solvent, pH, and temperature.[1]

General Solubility Characteristics

Generally, aminopyrimidines exhibit moderate solubility in water, a property attributed to the hydrogen bonding capacity of the amino group.[2] Their solubility is significantly better in polar organic solvents like methanol and ethanol.[2] Conversely, they are poorly soluble in non-polar organic solvents.[2] The position and nature of substituents on the pyrimidine ring can dramatically alter these characteristics. For instance, the introduction of polar functional groups tends to enhance aqueous solubility, whereas non-polar moieties decrease it.[3]

Quantitative Solubility Data

The following tables summarize the reported solubility of 2-aminopyrimidine and other derivatives in various solvents at different temperatures. This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Molar Solubility of 2-Aminopyrimidine in Various Organic Solvents at Different Temperatures

Solvent272.65 K278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K323.35 K
Cyclopentanone-0.2010.2220.2450.2710.2990.3300.3640.4020.4440.490
Cyclohexanone-0.1780.1970.2180.2410.2660.2940.3250.3590.3960.437
Ethyl formate-0.1190.1330.1480.1650.1840.2040.2270.2510.2780.307
Methanol0.0890.0990.1100.1220.1350.1500.1660.1840.2030.2240.247
Ethyl acetate-0.0830.0930.1040.1160.1300.1450.1610.1790.1990.220
Butanone-0.0760.0860.0960.1080.1210.1350.1510.1680.1860.207
Methyl acetate-0.0740.0830.0930.1040.1160.1300.1450.1610.1790.199
Acetone-0.0710.0800.0900.1010.1130.1260.1410.1570.1740.193
n-Propanol0.0590.0660.0740.0830.0930.1040.1160.1290.1440.1600.178
Ethanol0.0570.0640.0720.0810.0910.1020.1140.1270.1410.1570.174
2-Pentanone-0.0510.0580.0650.0730.0820.0920.1030.1150.1280.142
n-Butanol0.0430.0490.0550.0620.0700.0790.0880.0990.1100.1230.137
Isobutanol0.0380.0430.0490.0550.0620.0700.0790.0880.0990.1100.123
Isopropanol0.0370.0420.0480.0540.0610.0690.0770.0870.0970.1080.121
Isopentanol0.0310.0350.0400.0450.0510.0580.0650.0730.0820.0920.103
n-Pentanol0.0300.0340.0390.0440.0500.0560.0630.0710.0800.0890.100
Acetonitrile-0.0210.0240.0270.0310.0350.0390.0440.0490.0550.062

Data extracted from a study by a research group and presented as mole fraction solubility.

Table 2: Mass Fraction Solubility of Substituted Pyrimidine Derivatives in Methanol at Different Temperatures

Compound (R-group)293.15 K298.15 K303.15 K308.15 K313.15 K
4-OH, 3-OCH3 C6H40.02510.02890.03330.03830.0441
4-OCH3 C6H40.00980.01140.01320.01530.0177
4-OH C6H40.01890.02180.02510.02890.0333
4-Cl C6H40.00550.00640.00750.00870.0101
3-Cl C6H40.01250.01450.01680.01940.0225
4-F C6H40.01090.01260.01460.01690.0196
3-NO2 C6H40.00870.01010.01170.01350.0156
C6H50.01420.01640.01900.02190.0254
C4H3O (Furan)0.03830.04410.05100.05890.0681
-CH=CH, C6H50.02890.03330.03850.04450.0515

Data is presented as mass fraction solubility. The general structure of the pyrimidine derivatives is provided in the cited source.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[5]

Materials:

  • Test aminopyrimidine compound

  • Selected solvent (e.g., purified water, buffer of specific pH, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid aminopyrimidine compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid material present.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[8]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved aminopyrimidine compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Stability of Aminopyrimidine Compounds

The chemical stability of aminopyrimidine compounds is a critical parameter that influences their shelf-life, formulation, and safety profile. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products and establish the degradation pathways of a drug substance.[9] This information is essential for developing stability-indicating analytical methods.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C, for up to 7 days.[9]
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C, for up to 7 days.[9]
Oxidation 3% to 30% H2O2, room temperature, for up to 7 days.[9]
Thermal Degradation Dry heat at 40-80°C.[10]
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10]

One study on the hydrolytic deamination of 2- and 4-aminopyrimidines in alkaline solutions found that the rate of deamination is first-order with respect to both the amine and hydroxide concentrations in dilute alkali.[11] Another study on imatinib, which contains a pyrimidine moiety, identified specific degradation products under acidic, alkaline, and oxidative stress conditions using HPLC, NMR, and MS techniques.[12]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13]

Materials:

  • Aminopyrimidine compound

  • Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)

  • HPLC system with a suitable detector (e.g., photodiode array detector)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Buffers and pH adjusting reagents

Procedure:

  • Method Development:

    • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a generic gradient of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[14]

    • Wavelength Selection: Use a photodiode array detector to determine the optimal wavelength for detecting the parent compound and any degradation products.

    • Gradient Optimization: Adjust the gradient profile (slope and duration) to achieve baseline separation of the parent peak from all degradation product peaks.

    • pH Optimization: Evaluate the effect of mobile phase pH on the retention and resolution of the analytes, especially for ionizable aminopyrimidine compounds.

  • Forced Degradation Sample Analysis:

    • Inject the stressed samples into the developed HPLC system.

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the parent drug from its degradation products, process impurities, and placebo components. This is achieved by spiking the drug substance with known impurities and analyzing the forced degradation samples.[15]

    • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[15]

    • Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the drug substance and its impurities.[15]

    • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[16]

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[15]

Signaling Pathways and Experimental Workflows

Aminopyrimidine derivatives are known to interact with various signaling pathways, making them attractive candidates for targeted therapies.

Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. Its aberrant activation is implicated in several cancers.[17] Certain 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[17] These inhibitors are thought to act downstream of the destruction complex, which includes GSK3β, leading to a decrease in the nuclear accumulation of β-catenin and subsequent downregulation of TCF/LEF target gene expression.[18][19]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->beta_catenin_nuc inhibits nuclear accumulation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: Simplified Wnt Signaling Pathway and the inhibitory action of aminopyrimidine compounds.

Kinase Inhibition

The aminopyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors due to its ability to mimic the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of kinases.[20] This has led to the development of numerous aminopyrimidine-based drugs targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[20][21][22]

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase binds Aminopyrimidine_Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine_Inhibitor->Kinase competitively binds

Caption: General mechanism of kinase inhibition by aminopyrimidine compounds via ATP competition.

Experimental Workflow Visualizations

The following diagrams illustrate the typical workflows for determining the solubility and stability of aminopyrimidine compounds.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solid in Solvent) start->prep equilibrate Equilibrate (e.g., 24-72h) with Agitation prep->equilibrate separate Separate Solid and Liquid (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant separate->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability_Workflow start Start stress Subject Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress develop_method Develop Stability-Indicating HPLC Method stress->develop_method analyze_stressed Analyze Stressed Samples develop_method->analyze_stressed identify_degradants Identify and Characterize Degradation Products (e.g., LC-MS) analyze_stressed->identify_degradants validate_method Validate HPLC Method (ICH Guidelines) analyze_stressed->validate_method end End validate_method->end

Caption: General workflow for forced degradation studies and stability-indicating method development.

Conclusion

A thorough understanding of the solubility and stability of aminopyrimidine compounds is indispensable for their successful development as therapeutic agents. This guide has provided a compilation of quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visualizations of key signaling pathways and experimental workflows. By leveraging this information, researchers and drug development professionals can make more informed decisions in lead optimization, formulation development, and ultimately, the advancement of novel aminopyrimidine-based therapies.

References

Potential Therapeutic Applications of Pyrimidine-Based Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As fundamental components of nucleic acids, pyrimidines play a crucial role in numerous biological processes, making them an attractive target for drug development.[1][2] This technical guide provides an in-depth overview of the therapeutic applications of pyrimidine-based drugs, with a focus on their use in oncology and virology. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.[2][3][4] Marketed drugs such as 5-fluorouracil, zidovudine, and imatinib highlight the clinical success of pyrimidine-based therapeutics.[5] This guide will delve into the mechanisms of action, synthesis, and biological evaluation of these important compounds.

I. Pyrimidine-Based Drugs in Cancer Therapy

Pyrimidine analogs are a major class of antineoplastic agents that function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[6][7] They can be broadly categorized into fluoropyrimidines, deoxycytidine analogues, and inhibitors of key signaling pathways.

Mechanism of Action

The primary mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.[5] By blocking TS, these drugs deplete the intracellular pool of thymidine triphosphate (dTTP), leading to the misincorporation of uracil into DNA, which triggers DNA damage and apoptosis.[8]

Another key mechanism is the direct incorporation of pyrimidine analogs into DNA and RNA, leading to chain termination and dysfunction.[6][8] Furthermore, many newer pyrimidine derivatives are designed to inhibit specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[3][9][10]

Key Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of pyrimidine-based drugs. The inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis.[3] Many pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, which are prevalent in various cancers, particularly non-small cell lung cancer.[9][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[4] Pyrimidine derivatives can inhibit key components of this pathway, leading to the suppression of tumor growth.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits Pyrimidine_Inhibitor->mTORC1 Inhibits Synthesis_Workflow Start Start Materials: Substituted Aldehyde Substituted Acetophenone Chalcone_Formation Claisen-Schmidt Condensation (aq. KOH, Ethanol) Start->Chalcone_Formation Chalcone α,β-Unsaturated Ketone (Chalcone) Chalcone_Formation->Chalcone Condensation Cyclocondensation (Urea/Thiourea, Glacial Acetic Acid) Chalcone->Condensation Pyrimidine Pyrimidine Derivative Condensation->Pyrimidine Purification Purification (Recrystallization/ Chromatography) Pyrimidine->Purification Characterization Characterization (IR, NMR, Mass Spec) Purification->Characterization End Final Product Characterization->End

References

An In-depth Technical Guide to (2-Aminopyrimidin-5-yl)methanol: Safety, Handling, and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and potential biological relevance of (2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5). Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines specific information for this compound with established knowledge of the broader class of 2-aminopyrimidines to offer a thorough resource.

Chemical and Physical Properties

This compound is a solid organic compound belonging to the aminopyrimidine family. Aminopyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3][4][5]

PropertyValueSource(s)
CAS Number 120747-85-5[6][7]
Molecular Formula C₅H₇N₃O[6][7]
Molecular Weight 125.13 g/mol [6]
Physical Form Solid
Boiling Point 396.3 °C at 760 mmHg
Storage Temperature 2-8°C, protect from light, keep sealed in a dry, dark place.[6]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[8]

GHS Hazard Classification

The GHS classification for aminopyrimidines, including this compound, indicates potential health risks.[9][10]

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2A
Specific target organ toxicity — single exposure (Respiratory tract irritation)3
Hazard and Precautionary Statements
TypeCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)

When handling this compound, the following procedures should be followed:

  • Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

    • Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[12]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage

Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]

Experimental Protocols

Proposed Synthesis: Reduction of 2-Aminopyrimidine-5-carbaldehyde

A common method for the synthesis of aminopyrimidinyl methanols is the reduction of the corresponding aldehyde.

G reactant 2-Aminopyrimidine-5-carbaldehyde product This compound reactant->product Reduction reagent NaBH4, Methanol EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Aminopyrimidin-5-yl)methanol from Acyclic Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-aminopyrimidin-5-yl)methanol, a valuable building block in medicinal chemistry, from acyclic starting materials. The synthesis is presented as a multi-step process that is adaptable for laboratory-scale production. The protocol includes a classical approach for the construction of the 2-aminopyrimidine core, followed by functional group manipulation to yield the target compound. This application note is intended to guide researchers in the efficient synthesis and characterization of this compound.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the aminopyrimidine scaffold, a privileged structure in drug discovery, coupled with a reactive hydroxymethyl group, makes it a versatile precursor for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route starting from acyclic precursors, focusing on the formation of the pyrimidine ring and subsequent functionalization.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process from a suitable acyclic precursor. The general strategy involves:

  • Formation of the 2-aminopyrimidine ring: This is accomplished by the condensation of a β-dicarbonyl compound or its synthetic equivalent with guanidine.

  • Introduction and reduction of the C5 functional group: This involves the formylation of a 2-aminopyrimidine intermediate to yield 2-aminopyrimidine-5-carbaldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Aminopyrimidine

This step describes the synthesis of the core 2-aminopyrimidine ring from acyclic starting materials. One common method involves the reaction of malondialdehyde or a protected equivalent with guanidine.

Materials:

  • Malondialdehyde tetraethyl acetal

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in ethanol)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.

  • Add malondialdehyde tetraethyl acetal dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminopyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Aminopyrimidine-5-carbaldehyde

This step involves the formylation of 2-aminopyrimidine at the C5 position. The Vilsmeier-Haack reaction is a standard method for this transformation.

Materials:

  • 2-Aminopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-aminopyrimidine in DCM dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-aminopyrimidine-5-carbaldehyde[1][2][3].

Step 3: Synthesis of this compound

The final step is the reduction of the aldehyde functional group to a primary alcohol.

Materials:

  • 2-Aminopyrimidine-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminopyrimidine-5-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-AminopyrimidineMalondialdehyde tetraethyl acetal, Guanidine HClNaOEt, EtOH60-70>95
22-Aminopyrimidine-5-carbaldehyde2-AminopyrimidinePOCl₃, DMF50-60>98
3This compound2-Aminopyrimidine-5-carbaldehydeNaBH₄, MeOH85-95>98

Note: Yields and purity are approximate and may vary depending on reaction conditions and purification methods.

Visualization of the Synthetic Workflow

Synthesis_Workflow Acyclic_Precursors Acyclic Precursors (e.g., Malondialdehyde derivative, Guanidine) Step1 Step 1: Cyclization Acyclic_Precursors->Step1 Two_Aminopyrimidine 2-Aminopyrimidine Step1->Two_Aminopyrimidine Step2 Step 2: Formylation (Vilsmeier-Haack) Two_Aminopyrimidine->Step2 Aldehyde 2-Aminopyrimidine-5-carbaldehyde Step2->Aldehyde Step3 Step 3: Reduction Aldehyde->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

References

The Versatility of (2-Aminopyrimidin-5-yl)methanol: A Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyrimidin-5-yl)methanol has emerged as a crucial scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its inherent structural features, including the 2-aminopyrimidine core, provide a versatile platform for synthesizing a diverse range of compounds that target various kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this valuable chemical building block.

Application Notes

The 2-aminopyrimidine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The hydroxymethyl group at the 5-position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been successfully employed in the synthesis of inhibitors for several important kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2][3][4][5][6] 2-aminopyrimidine-based compounds have shown significant inhibitory activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3][5][6]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[7] Novel quinazoline derivatives incorporating the 2-aminopyrimidine scaffold have demonstrated potent PI3Kα inhibitory activity.[7]

  • Aurora Kinases: These serine/threonine kinases play essential roles in mitosis. A novel class of 2-aminopyrimidine derivatives has been developed as Aurora A kinase inhibitors.

  • Other Kinases: The versatility of the 2-aminopyrimidine scaffold has also led to the discovery of inhibitors for other kinases such as RET and as dual CDK/HDAC inhibitors.[6][8]

Experimental Protocols

The following protocols are generalized procedures based on published literature for the synthesis of kinase inhibitors starting from this compound or its precursors. Researchers should adapt these methods to their specific target molecules and reaction scales.

Protocol 1: General Synthesis of N-Aryl-2-aminopyrimidine Derivatives

This protocol outlines a common method for synthesizing N-aryl-2-aminopyrimidine derivatives, a key step in the creation of many CDK inhibitors.

Workflow for N-Aryl-2-aminopyrimidine Synthesis

cluster_reactants Reactants cluster_reaction Reaction Conditions 2_aminopyrimidine This compound or derivative buchwald_hartwig Buchwald-Hartwig Cross-Coupling 2_aminopyrimidine->buchwald_hartwig aryl_halide Aryl Halide aryl_halide->buchwald_hartwig product N-Aryl-2-aminopyrimidine Derivative buchwald_hartwig->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->buchwald_hartwig ligand Ligand (e.g., Xantphos) ligand->buchwald_hartwig base Base (e.g., Cs2CO3) base->buchwald_hartwig solvent Solvent (e.g., Dioxane) solvent->buchwald_hartwig temperature Elevated Temperature temperature->buchwald_hartwig cluster_oxidation Oxidation cluster_reductive_amination Reductive Amination start This compound Derivative oxidizing_agent Oxidizing Agent (e.g., MnO2) start->oxidizing_agent aldehyde 5-Formylpyrimidine Derivative oxidizing_agent->aldehyde amine Amine (R-NH2) aldehyde->amine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) amine->reducing_agent aminated_product 5-(Aminomethyl)pyrimidine Derivative reducing_agent->aminated_product cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes Inhibitor 2-Aminopyrimidine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminopyrimidine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

References

Application Notes and Protocols for (2-Aminopyrimidin-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold in the design and synthesis of targeted therapeutic agents. The 2-aminopyrimidine core is a well-established pharmacophore, recognized for its ability to mimic the purine structure of ATP and interact with the hinge region of various protein kinases. The addition of a hydroxymethyl group at the 5-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, exemplified by the JAK2 inhibitor, Fedratinib.

Key Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors due to its hydrogen bonding capabilities with the kinase hinge region. The hydroxymethyl group of this compound can be readily functionalized to introduce various side chains that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

A notable example of a drug derived from a 2-aminopyrimidine scaffold is Fedratinib (Inrebic®), a selective inhibitor of Janus kinase 2 (JAK2).[1] Fedratinib is approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by the overactivation of the JAK-STAT signaling pathway.[1][2] The core structure of Fedratinib highlights the importance of the 2-aminopyrimidine moiety in achieving potent JAK2 inhibition.

Quantitative Data: Kinase Inhibitory Activity of Fedratinib

The following table summarizes the in vitro inhibitory activity of Fedratinib against various kinases, demonstrating its selectivity for JAK2.

Kinase TargetIC50 (nM)Reference(s)
JAK2~3[3]
JAK2 (V617F mutant)3[1]
JAK1~105[3]
JAK3>1000[3]
Tyk2~135[3]
FLT315[3]
RET48[3]
BRD4~130[3]

Signaling Pathway: JAK-STAT Inhibition by Fedratinib

Fedratinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK2. This inhibition disrupts the downstream Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is constitutively activated in myeloproliferative neoplasms. The following diagram illustrates the mechanism of action.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Fedratinib Fedratinib Fedratinib->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription

Caption: Fedratinib inhibits JAK2 autophosphorylation, blocking the downstream STAT signaling cascade.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 2-aminopyrimidine.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

  • Materials: 2-aminopyrimidine, N-bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-bromosuccinimide (1.05 eq) portion-wise while stirring.

    • Allow the reaction to stir at room temperature overnight, protected from light.

    • Remove the solvent under reduced pressure.

    • Wash the residue with water and filter to collect the solid product.

    • Dry the product under vacuum to yield 2-amino-5-bromopyrimidine.

Step 2: Synthesis of this compound

  • Materials: 2-amino-5-bromopyrimidine, n-Butyllithium (n-BuLi), Paraformaldehyde, Tetrahydrofuran (THF), Diethyl ether, Saturated ammonium chloride solution.

  • Procedure:

    • Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add paraformaldehyde (1.5 eq) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for Synthesis of Fedratinib Analogues

This protocol outlines a general synthetic route to Fedratinib-like molecules, utilizing this compound as a precursor, which would first be converted to a suitable intermediate like 2-amino-5-formylpyrimidine or a protected version thereof.

Fedratinib_Synthesis_Workflow A (2-Aminopyrimidin- 5-yl)methanol B Oxidation A->B C 2-Amino-5-formyl -pyrimidine B->C D Reductive Amination with Aniline Derivative C->D E Intermediate Amine D->E F Coupling with Sulfonamide Moiety E->F G Fedratinib Analogue F->G

Caption: Synthetic workflow for Fedratinib analogues from this compound.

Protocol 3: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against the JAK2 enzyme.

  • Materials: Recombinant human JAK2 enzyme, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, Kinase assay buffer, Test compound (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega) or similar, 384-well white assay plates, Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase reaction mixture containing JAK2 enzyme and the substrate peptide in kinase assay buffer.

    • Add the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to its Km value for JAK2.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Proliferation Assay

This protocol is used to assess the effect of a test compound on the proliferation of a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).

  • Materials: HEL 92.1.7 cell line, Cell culture medium (e.g., RPMI-1640 with 10% FBS), Test compound (dissolved in DMSO), 96-well clear-bottom cell culture plates, Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega), Plate reader capable of measuring luminescence.

  • Procedure:

    • Seed HEL 92.1.7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Prepare a serial dilution of the test compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted compound or vehicle control to the appropriate wells.

    • Incubate the cells for 72 hours.

    • Determine cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor derived from this compound.

Drug_Discovery_Workflow A Synthesis of This compound and Derivatives B In Vitro Kinase Inhibition Assays (e.g., JAK2) A->B C Cellular Proliferation Assays (e.g., HEL cells) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization (Potency, Selectivity, PK/PD) D->E E->B Iterative Screening F In Vivo Efficacy Studies (Mouse Models of Myelofibrosis) E->F G Preclinical Candidate Selection F->G

Caption: A typical drug discovery workflow for developing kinase inhibitors.

References

Synthesis of 2-Aminopyrimidine Schiff Bases: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine Schiff bases are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] These compounds are formed through the condensation reaction of a primary amine, 2-aminopyrimidine or its derivatives, with an aldehyde or ketone.[2] The resulting imine or azomethine group (-C=N-) is a key pharmacophore that contributes to a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3] This protocol provides a detailed methodology for the synthesis and characterization of 2-aminopyrimidine Schiff bases, along with relevant data for their potential applications in drug discovery.

Data Presentation

Reaction Yields: Conventional vs. Microwave Synthesis

The synthesis of 2-aminopyrimidine Schiff bases can be achieved through conventional heating or microwave irradiation. Microwave-assisted synthesis often results in shorter reaction times and higher yields.

CompoundAldehyde ReactantConventional Method Yield (%)Microwave Method Yield (%)
12-chlorobenzaldehyde7588
23-hydroxybenzaldehyde7285
34-hydroxybenzaldehyde7890
42,5-dimethoxybenzaldehyde7082
54-(dimethylamino)benzaldehyde8092
Physical and Spectroscopic Data of a Representative Compound

Compound Name: (E)-N-(4-hydroxybenzylidene)pyrimidin-2-amine

PropertyValue
Molecular FormulaC₁₁H₉N₃O
Melting Point140-141 °C
ColorReddish-brown solid
IR (KBr, cm⁻¹)
-OH stretching3219
-C=N stretching1685
-C-O stretching1232
¹H NMR (500 MHz, DMSO-d₆, δ ppm)
-CH=N (singlet)8.27
Aromatic protons (multiplet)6.61-7.30
-OH (singlet)10.33
¹³C NMR (500 MHz, DMSO-d₆, δ ppm)
-CH=N163.51
Aromatic carbons113.26, 114.62, 116.92, 121.08, 129.18, 137.63, 157.95, 158.03, 161.14
Antimicrobial Activity

The synthesized Schiff bases often exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a common measure of efficacy.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Schiff Base Derivative12.5[4]>10012.5[4]
Metal Complex of Schiff Base20-40[5]40-80[5]20-40[5]

Experimental Protocols

General Synthesis of 2-Aminopyrimidine Schiff Bases

This protocol describes two common methods for the synthesis of 2-aminopyrimidine Schiff bases: conventional heating and microwave irradiation.

Materials:

  • 2-aminopyrimidine (or substituted 2-aminopyrimidine)

  • Substituted benzaldehyde

  • Ethanol or Methanol (analytical grade)

  • Glacial acetic acid or 40% NaOH (catalyst)

  • Round bottom flask or beaker

  • Stirrer/hotplate or microwave synthesizer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

Method A: Conventional Heating (Reflux)

  • In a round-bottom flask, dissolve 0.01 mol of 2-aminopyrimidine and 0.01 mol of the desired substituted benzaldehyde in 20-30 mL of ethanol or methanol.

  • Add 2-3 drops of glacial acetic acid or 40% NaOH as a catalyst.

  • Stir the mixture at room temperature for a few minutes, then heat the mixture to reflux (approximately 70-80 °C).

  • Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of dichloromethane and ethyl acetate as the mobile phase).

  • Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with a small amount of cold ethanol or methanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

Method B: Microwave Irradiation

  • In a microwave-safe beaker, combine 0.01 mol of 2-aminopyrimidine and 0.01 mol of the substituted benzaldehyde in 15-20 mL of ethanol or methanol.

  • Add 2-3 drops of glacial acetic acid or 40% NaOH as a catalyst.

  • Place the beaker in a microwave synthesizer and irradiate the mixture (e.g., at 180-360 W) for a short period (typically 2-10 minutes).

  • Monitor the reaction progress at intervals using TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the product with cold ethanol or methanol.

  • Recrystallize the crude product from an appropriate solvent to yield the pure Schiff base.

  • Dry the final product.

Characterization Protocol

The synthesized Schiff bases should be characterized to confirm their structure and purity.

  • Melting Point: Determine the melting point of the purified compound using a melting point apparatus. A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the compound (e.g., using KBr pellets). Key characteristic peaks to identify include the C=N (imine) stretch, typically in the range of 1604-1685 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The characteristic signal for the azomethine proton (-CH=N-) typically appears as a singlet in the range of δ 8.21-9.67 ppm.

    • ¹³C NMR: The signal for the azomethine carbon is typically observed in the range of δ 161.67-166.64 ppm.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_method Method cluster_workup Workup & Purification cluster_characterization Characterization reactants 2-Aminopyrimidine + Substituted Aldehyde reaction Reaction reactants->reaction solvent_catalyst Ethanol/Methanol + Catalyst (AcOH/NaOH) solvent_catalyst->reaction conventional Conventional Heating (Reflux) reaction->conventional Option 1 microwave Microwave Irradiation reaction->microwave Option 2 cooling Cooling conventional->cooling microwave->cooling filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying mp Melting Point drying->mp ir IR Spectroscopy drying->ir nmr NMR Spectroscopy drying->nmr

Caption: General workflow for the synthesis and characterization of 2-aminopyrimidine Schiff bases.

Potential Signaling Pathway Inhibition

Derivatives of 2-aminopyrimidine have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers.[6] While the exact mechanism for the synthesized Schiff bases needs to be elucidated, this pathway represents a plausible target for their anticancer activity.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled Binds dvl Dishevelled (Dvl) frizzled->dvl Activates dvl->destruction_complex Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus Translocates tcf_lef TCF/LEF gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->tcf_lef Binds schiff_base 2-Aminopyrimidine Schiff Base schiff_base->destruction_complex Potential Inhibition? schiff_base->beta_catenin_on Potential Inhibition?

Caption: Hypothetical inhibition of the Wnt signaling pathway by 2-aminopyrimidine Schiff bases.

References

Application of (2-Aminopyrimidin-5-yl)methanol in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-5-yl)methanol is a key chemical intermediate that serves as a versatile scaffold in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential, particularly in the field of oncology. While the parent molecule itself does not exhibit notable anti-cancer activity, its derivatives have been extensively explored and developed as potent inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis. The 2-aminopyrimidine core acts as a bioisostere for the purine ring of ATP, enabling these derivatives to competitively bind to the ATP-binding sites of kinases, thereby modulating their activity.

This document provides detailed application notes on the utility of this compound in the development of anti-cancer agents, comprehensive protocols for key experimental procedures, and a summary of the biological activities of its derivatives.

Key Applications in Cancer Research

Derivatives of this compound have been successfully designed and synthesized to target several critical signaling pathways that are frequently dysregulated in cancer.

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. Several derivatives of this compound have been developed as potent dual inhibitors of PI3K and mTOR.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma, leading to uncontrolled cell growth. Aminopyrimidine-based compounds have been designed as effective EGFR tyrosine kinase inhibitors (TKIs).

FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Dual inhibitors targeting both FLT3 and CHK1 have shown promise in overcoming drug resistance in AML.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Derivative ClassCompoundCancer Cell LineCell TypeIC50 (µM)Reference
Pyrido[3,4-d]pyrimidineCompound 42 A549Lung Carcinoma9.6[1]
ThienopyrimidineCompound 2 MCF-7Breast Adenocarcinoma0.013[2]
ThienopyrimidineCompound 3 MCF-7Breast Adenocarcinoma0.023[2]
Imidazo[1,2-a]pyrimidineCompound 3a A549Lung Carcinoma5.988[3]
Imidazo[1,2-a]pyrimidineCompound 3d MCF-7Breast Adenocarcinoma43.4[3]
Imidazo[1,2-a]pyrimidineCompound 4d MCF-7Breast Adenocarcinoma39.0[3]
Aminopyrimidine HybridCompound 6c MCF-7Breast Adenocarcinoma37.7[4]
Aminopyrimidine HybridCompound 10b MCF-7Breast Adenocarcinoma31.8[4]
4-piperazinyl-2-aminopyrimidineCompound 11r HELErythroleukemia1.10[5]
4-piperazinyl-2-aminopyrimidineCompound 11r MV4-11Acute Myeloid Leukemia0.00943[5]
CyanopyridoneCompound 5a MCF-7Breast Adenocarcinoma1.77[6]
CyanopyridoneCompound 5e MCF-7Breast Adenocarcinoma1.39[6]
CyanopyridoneCompound 5a HepG2Hepatocellular Carcinoma2.71[6]
CyanopyridoneCompound 6b HepG2Hepatocellular Carcinoma2.68[6]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Derivative ClassCompoundTarget KinaseIC50 (nM)Reference
4,6-diamino pyrimidineCompound 13a FLT313.9[7]
4-piperazinyl-2-aminopyrimidineCompound 11r JAK22.01[5]
4-piperazinyl-2-aminopyrimidineCompound 11r FLT30.51[5]
4-piperazinyl-2-aminopyrimidineCompound 11r JAK3104.40[5]
Pyrido[3,4-d]pyrimidineCompound 42 EGFR L858R1.1[1]
Pyrido[3,4-d]pyrimidineCompound 42 EGFR L858R/T790M34[1]
Pyrido[3,4-d]pyrimidineCompound 42 EGFR L858R/T790M/C797S7.2[1]
Tetrahydropyrido[4,3-d]pyrimidineCompound 7 EGFR8[1]
Tetrahydropyrido[4,3-d]pyrimidineCompound 10 EGFR8[1]
Aminopyrimidine HybridCompound 6c EGFR-TK900[4]
Aminopyrimidine HybridCompound 10b EGFR-TK700[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from commercially available 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.

Step 1: Reduction of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde to (2-Amino-4,6-dichloropyrimidin-5-yl)methanol

  • Materials:

    • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-amino-4,6-dichloropyrimidin-5-yl)methanol.

Step 2: Dechlorination of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol to this compound

  • Materials:

    • (2-Amino-4,6-dichloropyrimidin-5-yl)methanol

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve (2-amino-4,6-dichloropyrimidin-5-yl)methanol (1.0 eq) in methanol in a round-bottom flask.

    • Add 10% Pd/C (0.1 eq) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis of this compound Start 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde Step1 Reduction (NaBH4, MeOH) Start->Step1 Intermediate (2-Amino-4,6-dichloropyrimidin- 5-yl)methanol Step1->Intermediate Step2 Dechlorination (H2, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549, MV4-11)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (dissolved in DMSO)

    • 96-well flat-bottom plates

    • Multichannel pipette

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Harvest logarithmically growing cells and perform a cell count.

      • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

      • Incubate the plate for 24 hours to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

      • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

      • Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

      • Incubate the plate for 48-72 hours.

    • MTT Addition and Incubation:

      • Add 20 µL of MTT solution to each well.

      • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization:

      • Carefully remove the medium from each well.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Absorbance Measurement:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with Compound Dilutions Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Remove_Medium Remove Medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze Calculate IC50 Measure_Absorbance->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific protein kinase.

  • Materials:

    • Purified recombinant kinase (e.g., PI3Kα, EGFR, FLT3)

    • Kinase-specific substrate (peptide or protein)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution (at or near the Km for the kinase)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

    • Multichannel pipette

    • Plate-reading luminometer

  • Procedure:

    • Reagent Preparation:

      • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Kinase Reaction:

      • In a white microplate, add the following in order:

        • Kinase assay buffer

        • Test compound at various concentrations

        • Kinase enzyme

        • Substrate/ATP mix to initiate the reaction.

      • The final reaction volume is typically 10-25 µL.

      • Include "no inhibitor" (vehicle) and "no enzyme" controls.

      • Incubate the plate at room temperature for 1-2 hours.

    • Detection of Kinase Activity:

      • Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:

        • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

        • Incubating for 40 minutes at room temperature.

        • Adding Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

        • Incubating for 30-60 minutes at room temperature.

    • Luminescence Measurement:

      • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

      • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction_Setup Set up Kinase Reaction in Plate Start->Reaction_Setup Incubate_Reaction Incubate at Room Temperature Reaction_Setup->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate for 40 min Stop_Reaction->Incubate_Stop Detect_ADP Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Incubate_Stop->Detect_ADP Incubate_Detect Incubate for 30-60 min Detect_ADP->Incubate_Detect Measure_Luminescence Measure Luminescence Incubate_Detect->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Aminopyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Aminopyrimidine Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway.

G cluster_pathway FLT3 and CHK1 Signaling in AML FLT3_mut Mutant FLT3 STAT5 STAT5 FLT3_mut->STAT5 PI3K_Akt PI3K/Akt FLT3_mut->PI3K_Akt RAS_MAPK RAS/MAPK FLT3_mut->RAS_MAPK Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Inhibitor Aminopyrimidine Derivative Inhibitor->FLT3_mut inhibits Inhibitor->CHK1 inhibits

Caption: Dual inhibition of FLT3 and CHK1 in AML.

Conclusion

This compound is a valuable building block in the design and synthesis of novel anti-cancer agents. Its derivatives have demonstrated significant potential as inhibitors of key oncogenic signaling pathways. The data and protocols presented herein provide a comprehensive resource for researchers and drug development professionals working in this promising area of cancer research. Further exploration and optimization of this scaffold are likely to yield even more potent and selective kinase inhibitors for the treatment of various malignancies.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Traditional methods for synthesizing these valuable compounds often involve long reaction times, harsh conditions, and low yields.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and cleaner reaction profiles.[4][5][6][7]

The application of microwave irradiation in the synthesis of pyrimidine derivatives accelerates reactions by directly and efficiently heating the reaction mixture through dipolar polarization and ionic conduction mechanisms.[2][4] This rapid and uniform heating often leads to enhanced reaction rates and selectivity, making MAOS an invaluable tool in modern drug discovery and development.[8]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that typically take hours or even days to complete using conventional heating methods can often be accomplished in minutes under microwave irradiation.[4][5][9]

  • Higher Yields: The precise temperature and pressure control in microwave reactors, coupled with rapid heating, often minimizes the formation of side products, leading to higher isolated yields of the desired pyrimidine derivatives.[4][9]

  • Greener Chemistry: MAOS frequently allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly and sustainable chemical processes.[4][5][6]

  • Facile Optimization: Modern microwave reactors enable precise control over reaction parameters, facilitating rapid and efficient optimization of synthetic protocols.[4]

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of various pyrimidine derivatives, including the widely used Biginelli reaction for the synthesis of dihydropyrimidinones and the synthesis of aminopyrimidines from chalcones.

Protocol 1: Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[5][10] Microwave irradiation significantly accelerates this reaction, often under solvent-free conditions.[5][6][10]

General Procedure:

  • In a 10 mL microwave process vial, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., sulfamic acid, piperidine, or an ionic liquid) if required.[1][5][10] Some reactions can proceed efficiently without a catalyst under microwave irradiation.[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes).[8][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.[5]

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[5]

Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidines from Chalcones

Substituted 2-aminopyrimidines can be efficiently synthesized by the condensation of chalcones with guanidine salts under microwave irradiation.[4][9][11]

General Procedure:

  • In a microwave reaction vial, suspend the substituted chalcone (1 mmol) and guanidine hydrochloride or nitrate (1.2-1.5 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1][4]

  • Add a base, for instance, sodium hydroxide (2 mmol) or potassium tert-butoxide.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specific temperature (e.g., 100-120°C) for 5-15 minutes.[4]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding cold water.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2-aminopyrimidine derivative.[4]

Protocol 3: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

This protocol describes the synthesis of substituted 2-aminopyrimidines starting from 2-amino-4-chloropyrimidine and various amines.[12]

General Procedure:

  • In a microwave reaction vial, place 2-amino-4-chloropyrimidine (2 mmol) and the desired substituted amine (2 mmol).[12]

  • Add anhydrous propanol (1 mL) and triethylamine (200 µL) to the vial.[12]

  • Seal the vial and perform the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.[12]

  • Monitor the reaction progress by TLC.

  • After cooling, disperse the resulting precipitate in a saturated sodium bicarbonate solution.

  • Extract the product using ethyl acetate.[12]

  • Dry the organic layer, evaporate the solvent, and purify the crude product as necessary.

Data Presentation

The following tables summarize quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods and showcasing the efficiency of different microwave protocols.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Biginelli Reaction

Aldehydeβ-KetoesterUrea/ThioureaCatalystMethodTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaSulfamic AcidConventional3 hours85[5]
BenzaldehydeEthyl acetoacetateUreaSulfamic AcidMicrowave3 minutes95[5]
4-ChlorobenzaldehydeEthyl acetoacetateUreaSulfamic AcidConventional4 hours82[5]
4-ChlorobenzaldehydeEthyl acetoacetateUreaSulfamic AcidMicrowave4 minutes92[5]
4-NitrobenzaldehydeEthyl acetoacetateUrea[PyPS]₃PW₁₂O₄₀Microwave30 minutes94[10]
4-NitrobenzaldehydeEthyl acetoacetateThiourea[PyPS]₃PW₁₂O₄₀Microwave45 minutes92[10]

Table 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives from Chalcones

Chalcone Substituents (Ar1, Ar2)Guanidine SaltBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Phenyl, PhenylGuanidine HClNaOHEthanol1101085[4]
4-Methoxyphenyl, PhenylGuanidine HClNaOHDMF120890[4]
4-Chlorophenyl, PhenylGuanidine HClNaOHEthanol1101288[4]
4-Nitrophenyl, PhenylGuanidine NitrateZnCl₂---33-56[11]

Table 3: Microwave-Assisted Synthesis of 2-Amino-4-(substituted amino)-pyrimidine Derivatives

Substituted AmineTemperature (°C)Time (min)Yield (%)Reference
Aniline1202085[12]
4-Methylaniline1301588[12]
4-Methoxyaniline1402582[12]
4-Chloroaniline1203080[12]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrimidine derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants (Aldehyde, Ketoester, Urea/Chalcone, Guanidine) Vial Microwave Vial Reactants->Vial Solvent_Catalyst Solvent & Catalyst (if required) Solvent_Catalyst->Vial MW_Reactor Microwave Reactor (Set Time, Temp, Power) Vial->MW_Reactor Cooling Cooling MW_Reactor->Cooling Precipitation Precipitation (e.g., add water) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Pyrimidine Derivative Recrystallization->Pure_Product

Caption: General workflow for microwave-assisted pyrimidine synthesis.

Signaling Pathway Example: Kinase Inhibition

Many pyrimidine derivatives are developed as kinase inhibitors for applications in oncology. The following diagram illustrates a simplified, representative signaling pathway where a pyrimidine-based inhibitor blocks the action of a kinase, thereby preventing downstream signaling that could lead to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Signal Transduction Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Kinase Inhibition

Caption: Representative kinase inhibition signaling pathway.

References

(2-Aminopyrimidin-5-yl)methanol: A Key Intermediate in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyrimidin-5-yl)methanol is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active molecules, particularly in the development of novel kinase inhibitors for targeted cancer therapy. Its unique structure, featuring a reactive amino group, a hydroxyl moiety, and a pyrimidine core, allows for diverse chemical modifications, making it a valuable intermediate for medicinal chemists and researchers in drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, focusing on its role in the preparation of advanced intermediates for kinase inhibitors.

Physicochemical Properties

PropertyValue
CAS Number 120747-85-5
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 168-172 °C
Solubility Soluble in methanol, ethanol, and DMSO.
Purity ≥98%
Storage Store at 2-8°C in a dry, dark place.

Applications in Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of protein kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore that mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The hydroxyl group at the 5-position provides a handle for further functionalization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

One of the most significant applications of this intermediate is in the synthesis of molecules targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway . Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development. Derivatives of this compound have been incorporated into the core structures of potent and selective PI3K/mTOR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as ethyl 2-aminopyrimidine-5-carboxylate. Care must be taken during the reduction to avoid over-reduction of the pyrimidine ring.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Materials:

  • Ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous Na₂SO₄ solution.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound as a solid.

Expected Yield: 60-75%

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (s, 2H), 6.55 (s, 2H), 5.15 (t, J = 5.6 Hz, 1H), 4.35 (d, J = 5.6 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 161.7, 158.0, 124.9, 59.8.

  • MS (ESI): m/z 126.1 [M+H]⁺.

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Intermediate via Etherification

The hydroxyl group of this compound can be readily functionalized, for example, through an etherification reaction. This protocol describes a general procedure for the synthesis of a 2-amino-5-(alkoxymethyl)pyrimidine derivative, a common structural motif in kinase inhibitors.

Reaction Workflow:

Etherification Workflow start Start with this compound step1 Dissolve in anhydrous DMF start->step1 step2 Add a base (e.g., NaH) at 0 °C step1->step2 step3 Add the alkyl halide (R-X) dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with water step5->step6 step7 Extract with an organic solvent step6->step7 step8 Purify by column chromatography step7->step8 end Obtain 2-Amino-5-(alkoxymethyl)pyrimidine step8->end

Caption: General workflow for the etherification of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-(alkoxymethyl)pyrimidine derivative.

Quantitative Data for a Representative Etherification:

Reactant (R-X)ProductYield (%)
Benzyl bromide5-(Benzyloxymethyl)-2-aminopyrimidine85
Ethyl iodide2-Amino-5-(ethoxymethyl)pyrimidine78
Propargyl bromide2-Amino-5-((prop-2-yn-1-yloxy)methyl)pyrimidine72

Signaling Pathway Context: PI3K/mTOR Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common driver of tumorigenesis. Kinase inhibitors derived from this compound are designed to interfere with this pathway at key nodes.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K1 mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of targeted therapeutics like kinase inhibitors. The protocols and data presented herein provide a foundation for its synthesis and application, enabling researchers to explore novel chemical space in the quest for more effective and selective drugs. The strategic functionalization of this building block will continue to play a significant role in advancing the field of medicinal chemistry.

Application Notes and Protocols: (2-Aminopyrimidin-5-yl)methanol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-Aminopyrimidin-5-yl)methanol scaffold is a valuable building block in the design and synthesis of potent kinase inhibitors. The 2-aminopyrimidine core is a well-established pharmacophore that can mimic the adenine hinge-binding motif of ATP, enabling competitive inhibition of a wide range of kinases. The hydroxylmethyl group at the 5-position offers a versatile handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, with a focus on the dual PI3K/mTOR inhibitor, Apitolisib (GDC-0980), as a key example.

Featured Kinase Inhibitor: Apitolisib (GDC-0980)

Apitolisib is a potent, orally bioavailable, dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] Its chemical structure incorporates a 2-aminopyrimidin-5-yl moiety, highlighting the relevance of this scaffold in targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

Quantitative Data Summary

The inhibitory activity of Apitolisib against various PI3K isoforms and mTOR, as well as its anti-proliferative effects on cancer cell lines, are summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of Apitolisib (GDC-0980) [1][2]

Target KinaseAssay TypeIC50 (nM)Ki (nM)
PI3KαCell-free5-
PI3KβCell-free27-
PI3KδCell-free7-
PI3KγCell-free14-
mTORCell-free-17

Table 2: Anti-proliferative Activity of Apitolisib (GDC-0980) in Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
PC3Prostate Cancer307
MCF7Breast Cancer255
A-172Glioblastoma~20,000 (after 48h)
U-118-MGGlioblastoma~20,000 (after 48h)

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Apitolisib's dual inhibition of PI3K and mTOR provides a comprehensive blockade of this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP3 Apitolisib Apitolisib (GDC-0980) Apitolisib->PI3K Inhibits mTORC1 mTORC1 Apitolisib->mTORC1 Inhibits mTORC2 mTORC2 Apitolisib->mTORC2 Inhibits Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits mTORC2->Akt Phosphorylates (Full Activation) Proliferation Cell Growth & Proliferation S6K->Proliferation 4E-BP1->Proliferation Inhibits translation

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Apitolisib.

Experimental Protocols

Synthesis of Apitolisib (GDC-0980) Intermediate

While the direct synthesis of Apitolisib is complex, a key step involves the formation of a thieno[3,2-d]pyrimidine core, which can be derived from precursors related to this compound. The following is a representative protocol for the synthesis of a key intermediate.

Synthesis_Workflow Start This compound (Starting Material) Step1 Chlorination (e.g., with Thionyl Chloride) Start->Step1 Intermediate1 5-(Chloromethyl)-2-aminopyrimidine Step1->Intermediate1 Step2 Reaction with 2-aminothiophene-3-carbonitrile derivative Intermediate1->Step2 Intermediate2 Substituted thieno[3,2-d]pyrimidine core Step2->Intermediate2 Step3 Further functionalization (multi-step) Intermediate2->Step3 End Apitolisib (GDC-0980) Step3->End

General synthetic workflow for Apitolisib-like compounds.

Protocol: Synthesis of 5-(Chloromethyl)-2-aminopyrimidine Hydrochloride

This protocol describes the conversion of the hydroxyl group of this compound to a chloride, a key step for further elaboration.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (3.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Purification: Triturate the residue with acetone to yield 5-(chloromethyl)-2-aminopyrimidine hydrochloride as a solid, which can be collected by filtration.

Biochemical Kinase Inhibition Assays

Protocol: PI3K Inhibition Assay (Fluorescence Polarization) [1]

This assay measures the inhibition of PI3K by quantifying the production of PIP3.

  • Reagent Preparation:

    • Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT, 5% glycerol.

    • Substrate Solution: Prepare a solution of PIP2 in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in the kinase buffer.

    • Test Compound: Prepare serial dilutions of the this compound derivative (e.g., Apitolisib) in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the PI3K enzyme (e.g., PI3Kα, β, δ, or γ) to each well.

    • Initiate the reaction by adding a mixture of the substrate solution and ATP solution.

    • Incubate the plate for 30 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add a detection solution containing a fluorescently labeled PIP3 probe and a PIP3-binding protein (e.g., GRP-1).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: mTOR Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) [1]

This assay measures the phosphorylation of a substrate by mTOR.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MnCl₂, 1 mM EGTA, 0.01% (v/v) Tween-20, 1 mM DTT.

    • Substrate Solution: Prepare a solution of a GFP-tagged substrate (e.g., 4E-BP1) in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in the kinase buffer.

    • Test Compound: Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Procedure:

    • Add the test compound or DMSO to the wells of a 384-well plate.

    • Add the mTOR enzyme to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add a TR-FRET detection solution containing a terbium-labeled anti-phospho-substrate antibody.

  • Data Acquisition and Analysis:

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Cell-Based Assays

Protocol: Cell Viability (MTT) Assay [5]

This assay assesses the effect of the inhibitor on cell proliferation and viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Step1 Incubate overnight to allow cell attachment Start->Step1 Step2 Treat cells with serial dilutions of the inhibitor Step1->Step2 Step3 Incubate for a defined period (e.g., 72 hours) Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4 hours to allow formazan crystal formation Step4->Step5 Step6 Solubilize formazan crystals (e.g., with DMSO) Step5->Step6 End Measure absorbance at 570 nm and calculate IC50 Step6->End

Workflow for the MTT Cell Viability Assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-derived inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Western Blot Analysis of Pathway Inhibition [6]

This protocol is used to confirm the inhibition of the PI3K/Akt/mTOR pathway in a cellular context.

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the development of novel kinase inhibitors. Its utility is exemplified by the potent dual PI3K/mTOR inhibitor, Apitolisib (GDC-0980). The protocols and data presented in this document provide a comprehensive guide for researchers to utilize this scaffold in their drug discovery efforts, from chemical synthesis and biochemical screening to cellular characterization. The adaptability of the 2-aminopyrimidine core, combined with the synthetic handle at the 5-position, offers significant opportunities for the rational design of next-generation kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening with (2-Aminopyrimidin-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1][2][3][4][5][6] The (2-Aminopyrimidin-5-yl)methanol scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[7][8] Analogs of this core structure offer a rich chemical space for the discovery of potent and selective inhibitors of key signaling pathways implicated in various diseases, including cancer.

These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening campaign designed to identify and characterize this compound analogs as inhibitors of a hypothetical serine/threonine kinase, designated here as "Target Kinase A" (TKA). The protocols cover a primary biochemical screen for direct enzyme inhibition and a secondary cell-based assay for confirming cellular activity and assessing cytotoxicity.

Data Presentation: In Vitro Kinase Inhibition by this compound Analogs

The following table summarizes the quantitative data for the inhibitory activity of a representative set of hypothetical this compound analogs against TKA and a related off-target kinase, "Kinase B". This data is crucial for determining the potency and selectivity of potential drug candidates.

Compound IDTarget KinaseAssay TypeIC50 (nM)Selectivity (vs. Kinase B)
APM-001TKATR-FRET5015x
APM-001Kinase BTR-FRET750
APM-002TKATR-FRET1208.3x
APM-002Kinase BTR-FRET1000
APM-003TKATR-FRET800<2x
APM-003Kinase BTR-FRET1500
APM-004TKATR-FRET25400x
APM-004Kinase BTR-FRET>10,000
Staurosporine (Control)TKATR-FRET5-

Signaling Pathway

The diagram below illustrates a generic kinase signaling cascade that is constitutively activated in a cancer cell line. TKA is a critical node in this pathway, and its inhibition by this compound analogs is expected to block downstream signaling, leading to a reduction in cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Upstream Kinase Upstream Kinase Growth Factor Receptor->Upstream Kinase Growth Factor Growth Factor Growth Factor->Growth Factor Receptor TKA TKA Upstream Kinase->TKA Downstream Effector Downstream Effector TKA->Downstream Effector Transcription Factor Transcription Factor Downstream Effector->Transcription Factor APM Analog APM Analog APM Analog->TKA Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Inhibition of the TKA signaling pathway by this compound analogs.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow, from the primary screen to hit confirmation and characterization.

Start Start Compound Library Compound Library Start->Compound Library Primary HTS Primary HTS (Biochemical TR-FRET Assay) Compound Library->Primary HTS Data Analysis Data Analysis Primary HTS->Data Analysis Hit Selection Hit Selection (>50% Inhibition) Data Analysis->Hit Selection Hit Selection->Data Analysis Non-Hits Dose-Response Dose-Response (IC50 Determination) Hit Selection->Dose-Response Primary Hits Secondary Assay Secondary Assay (Cell-Based Viability) Dose-Response->Secondary Assay Hit Confirmation Hit Confirmation Secondary Assay->Hit Confirmation Hit Confirmation->Dose-Response Non-Confirmed SAR Studies Structure-Activity Relationship (SAR) Studies Hit Confirmation->SAR Studies Confirmed Hits End End SAR Studies->End

Caption: High-throughput screening workflow for the identification of TKA inhibitors.

Experimental Protocols

Primary High-Throughput Screen: TR-FRET Biochemical Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of the this compound analog library on TKA.

1.1. Materials and Reagents:

  • Compound Library: this compound analogs at 10 mM in DMSO.

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Kinase: Recombinant human TKA.

  • Substrate: Biotinylated peptide substrate for TKA.

  • ATP: Adenosine triphosphate.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Control Compounds: Staurosporine (positive control), DMSO (negative control).

  • Instrumentation: Automated liquid handler, plate reader capable of TR-FRET detection.

1.2. Protocol Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library, positive control, and negative control to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of TKA solution (diluted to the optimal concentration in assay buffer) to all wells using an automated liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP solution (at their optimal concentrations in assay buffer) to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction and detect the product by adding 10 µL of the detection reagent mix (Europium-labeled antibody and SA-APC in a suitable buffer).

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.

1.3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.

  • Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

  • Identify primary "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).

Secondary Screen: Cell-Based Viability Assay

This protocol describes a cell-based assay to confirm the activity of primary hits in a cellular context and to assess their cytotoxicity.

2.1. Materials and Reagents:

  • Cell Line: A cancer cell line known to be dependent on the TKA signaling pathway.

  • Hit Compounds: Primary hits from the biochemical screen.

  • Assay Plates: 384-well, clear-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with serum and antibiotics.

  • Viability Reagent: A reagent that measures ATP content as an indicator of cell viability (e.g., CellTiter-Glo®).

  • Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative control).

  • Instrumentation: Automated liquid handler, cell incubator, luminometer.

2.2. Protocol Steps:

  • Cell Seeding: Using an automated liquid handler, dispense 20 µL of a cell suspension (at a pre-determined optimal density) into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the hit compounds and controls. Add 20 µL of the diluted compounds to the corresponding wells.

  • Treatment Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature. Add 40 µL of the viability reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Plate Reading: Read the luminescence on a plate reader.

2.3. Data Analysis:

  • Normalize the luminescence data to the DMSO-treated controls to determine the percent cell viability for each compound concentration.

  • Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in methanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during methanol synthesis experiments.

Problem Potential Causes Recommended Solutions
Sudden or significant drop in methanol yield Catalyst Deactivation: - Poisoning: Contaminants in the feed gas (e.g., sulfur, chlorine) can poison the catalyst.[1] - Sintering: High reaction temperatures can cause the active metal particles (e.g., copper) to agglomerate, reducing the active surface area.[1][2] - Coking/Fouling: Carbon deposition on the catalyst surface can block active sites.[1] Incorrect Reaction Conditions: - Temperature: The temperature may be too high, shifting the equilibrium away from methanol production, or too low, resulting in a slow reaction rate.[3] - Pressure: The pressure may be too low, as higher pressures favor methanol formation.[3] - Feed Gas Composition: An incorrect H₂/CO/CO₂ ratio can reduce catalyst activity and selectivity.[3]Catalyst Deactivation: - Feed Purification: Ensure rigorous purification of the syngas to remove poisons. - Temperature Control: Maintain the reactor temperature within the optimal range for the specific catalyst to prevent sintering. - Catalyst Regeneration: If possible, perform a catalyst regeneration procedure.[1][4] Incorrect Reaction Conditions: - Optimize Temperature and Pressure: Refer to the recommended operating conditions for your catalyst. Typically, temperatures are in the range of 200-300°C and pressures from 50-100 bar.[5][6] - Adjust Gas Ratios: The optimal stoichiometric number for syngas is approximately 2.0 to 2.1.[5]
High selectivity towards byproducts (e.g., methane, higher alcohols, ethers) Catalyst Issues: - Poor Catalyst Selectivity: The catalyst itself may have poor selectivity.[3] - Catalyst Aging/Deactivation: An aged or deactivated catalyst can lead to increased byproduct formation. Reaction Conditions: - High Temperature: Elevated temperatures can favor the formation of methane and other byproducts.[3] - Incorrect Feed Composition: A hydrogen to carbon monoxide ratio of less than two can result in increased byproduct generation.[3]Catalyst Issues: - Catalyst Selection: Use a highly selective catalyst, such as a copper-based catalyst with a selectivity of over 99%.[3] Reaction Conditions: - Optimize Temperature: Lower the reaction temperature to a range that favors methanol synthesis. - Adjust Feed Gas Ratio: Maintain an optimal H₂/CO ratio of approximately 2.
Rapid catalyst deactivation Feedstock Impurities: - Sulfur and Chlorine Compounds: These are common poisons for methanol synthesis catalysts.[1] Operational Issues: - Temperature Excursions: Sudden increases in temperature can lead to rapid sintering of the catalyst.[2] - Water Condensation: In some reactor configurations, condensation of water can deactivate the catalyst.Feedstock Impurities: - Guard Beds: Use guard beds to remove impurities before the syngas enters the reactor. Operational Issues: - Improve Temperature Control: Implement robust temperature control systems to prevent overheating.[7] - Reactor Configuration: Consider reactor configurations that prevent water condensation on the catalyst.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical operating conditions for low-pressure methanol synthesis?

A1: Low-pressure methanol synthesis is typically carried out at temperatures between 200°C and 300°C and pressures ranging from 50 to 100 bar.[5][6] The most commonly used catalysts are copper-based, often with zinc oxide and alumina (Cu/ZnO/Al₂O₃) as promoters for activity and stability.[4]

Q2: How does temperature affect methanol yield?

A2: Methanol synthesis is an exothermic reaction, meaning that lower temperatures favor a higher equilibrium conversion to methanol. However, the reaction rate is slow at very low temperatures. Therefore, an optimal temperature range is used to balance reaction kinetics and thermodynamic equilibrium.[3][9]

Q3: What is the ideal composition of the synthesis gas (syngas)?

A3: For efficient methanol production, the optimal stoichiometric number (R) of the syngas, defined as (H₂ - CO₂)/(CO + CO₂), should be approximately 2.0 to 2.1.[5] A modest amount of CO₂ (around 5%) in the feed is often beneficial for catalyst activity.[3]

Q4: What are the main causes of catalyst deactivation?

A4: The primary causes of deactivation for methanol synthesis catalysts include:

  • Poisoning by impurities in the syngas, such as sulfur and chlorine compounds.[1]

  • Sintering , which is the agglomeration of active metal particles at high temperatures, leading to a loss of active surface area.[1][2]

  • Coke formation or carbon deposition on the catalyst surface, which blocks active sites.[1]

  • Structural changes in the catalyst material over time.[1]

Q5: Can a deactivated catalyst be regenerated?

A5: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. Common techniques include thermal treatments, chemical washes, and hydrogen treatments to remove coke and other surface deposits.[1][4] For instance, cyclic oxidation-reduction treatments have been shown to reduce the crystallite size of aged catalysts and recover lost activity.[10]

Data Presentation

Table 1: Typical Operating Conditions for Methanol Synthesis

ParameterValueReference
Temperature200 - 300 °C[5][6]
Pressure50 - 100 bar[5][6]
CatalystCu/ZnO/Al₂O₃[4]
Syngas Stoichiometric Number (R)~2.0 - 2.1[5]
Gas Hourly Space Velocity (GHSV)~8,000 h⁻¹[11]

Table 2: Factors Influencing Methanol Production and Corresponding Effects

FactorEffect on Methanol ProductionReference
Increasing Temperature Decreases equilibrium conversion but increases reaction rate up to an optimum.[3]
Increasing Pressure Increases methanol yield by favoring the forward reaction.[3]
H₂/CO Ratio > 2 Can lead to a less efficient process due to excess hydrogen.[3]
H₂/CO Ratio < 2 Can result in increased byproduct formation.[3]
Presence of CO₂ A small amount can boost catalyst activity.[3]
Presence of Water Can inhibit the reaction rate and deactivate the catalyst.[8]

Experimental Protocols

Protocol 1: Catalyst Activation (Reduction)

This protocol describes a general procedure for the activation of a commercial Cu/ZnO/Al₂O₃ catalyst.

Materials:

  • Methanol synthesis reactor

  • Commercial Cu/ZnO/Al₂O₃ catalyst

  • Diluted H₂ gas mixture (e.g., 5 vol.% H₂ in N₂)

  • High-purity synthesis gas

Procedure:

  • Load the desired amount of catalyst into the reactor.

  • Purge the reactor with an inert gas (e.g., N₂) to remove air.

  • Introduce the diluted H₂ gas mixture into the cold reactor at ambient pressure.

  • Begin heating the reactor at a controlled rate (e.g., 1 K/min) to a target temperature of approximately 220°C.[7][12]

  • Hold the temperature at the target for a specified period (e.g., 24 hours) to ensure complete reduction of the copper oxide to active metallic copper.[12]

  • After the reduction is complete, carefully increase the pressure to the desired synthesis pressure (e.g., 8.4 MPa).[12]

  • Introduce the synthesis gas and further heat the reactor to the desired synthesis temperature (e.g., 250°C).[12]

Protocol 2: Methanol Synthesis in a Fixed-Bed Reactor

This protocol outlines a general procedure for testing methanol synthesis in a laboratory-scale fixed-bed reactor.

Materials:

  • Fixed-bed reactor system

  • Activated methanol synthesis catalyst

  • Mass flow controllers for individual gases (H₂, CO, CO₂, N₂)

  • Pressure controller

  • Temperature controller and furnace

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load the activated catalyst into the fixed-bed reactor.

  • Pressurize the system with an inert gas to check for leaks.

  • Set the reactor temperature and pressure to the desired operating conditions (e.g., 250°C and 50 bar).

  • Introduce the synthesis gas mixture with the desired composition (e.g., controlled by mass flow controllers) into the reactor at a specific gas hourly space velocity (GHSV).

  • Allow the reaction to reach a steady state, which may take several hours.

  • Periodically analyze the composition of the effluent gas from the reactor using an online or offline GC to determine the conversion of reactants and the selectivity to methanol and other products.

  • Vary the reaction parameters (temperature, pressure, GHSV, feed composition) to study their effects on catalyst performance.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Activation cluster_synthesis Methanol Synthesis cluster_analysis Product Analysis catalyst_prep Catalyst Preparation catalyst_loading Catalyst Loading into Reactor catalyst_prep->catalyst_loading catalyst_activation Catalyst Activation (Reduction) catalyst_loading->catalyst_activation set_conditions Set Reaction Conditions (T, P) catalyst_activation->set_conditions introduce_syngas Introduce Synthesis Gas set_conditions->introduce_syngas steady_state Achieve Steady State introduce_syngas->steady_state product_sampling Effluent Gas Sampling steady_state->product_sampling gc_analysis Gas Chromatography Analysis product_sampling->gc_analysis data_analysis Data Analysis (Conversion, Selectivity) gc_analysis->data_analysis data_analysis->set_conditions Optimization Loop

Caption: Experimental workflow for methanol synthesis catalyst testing.

troubleshooting_logic start Low Methanol Yield check_conditions Check Reaction Conditions (T, P, Gas Ratio) start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Conditions conditions_ok->adjust_conditions No check_catalyst Investigate Catalyst Deactivation conditions_ok->check_catalyst Yes end Yield Improved adjust_conditions->end poisoning Feed Gas Poisoning? check_catalyst->poisoning sintering High Temperature Sintering? poisoning->sintering No purify_feed Purify Feed Gas / Use Guard Bed poisoning->purify_feed Yes optimize_temp Optimize Temperature Control sintering->optimize_temp Yes regenerate_catalyst Regenerate or Replace Catalyst sintering->regenerate_catalyst No purify_feed->regenerate_catalyst optimize_temp->regenerate_catalyst regenerate_catalyst->end

Caption: Troubleshooting logic for low methanol yield.

References

Improving yield and purity of (2-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2-Aminopyrimidin-5-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of this key chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound, particularly focusing on the reduction of a 2-aminopyrimidine-5-carboxylate precursor.

Q1: My reduction of ethyl 2-aminopyrimidine-5-carboxylate with NaBH₄ is very slow or incomplete. What could be the reason?

A1: Incomplete reduction is a common issue. Several factors can contribute to this:

  • Insufficient Reagent: While sodium borohydride is a potent reducing agent, esters are generally less reactive than aldehydes or ketones. An excess of NaBH₄ is often required to drive the reaction to completion.

  • Low Temperature: The reduction of esters with NaBH₄ can be sluggish at room temperature. Gently heating the reaction mixture may be necessary.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While methanol or ethanol are commonly used, a combination of solvents like THF/methanol can sometimes improve solubility and reaction kinetics.

  • Purity of Starting Material: Impurities in the starting ester can interfere with the reduction. Ensure the ethyl 2-aminopyrimidine-5-carboxylate is of high purity.

Troubleshooting Steps:

  • Increase NaBH₄: Gradually increase the molar equivalents of NaBH₄ (e.g., from 2 to 5 equivalents) and monitor the reaction by TLC.

  • Elevate Temperature: Heat the reaction to a moderate temperature (e.g., 40-50 °C) and monitor its progress.

  • Solvent System: Consider using a co-solvent system like THF/methanol to improve the solubility of the starting material.

  • Reagent Quality: Ensure the NaBH₄ is fresh and has been stored under dry conditions.

Q2: I am observing multiple spots on my TLC after the reduction, apart from the starting material and the desired product. What are these byproducts?

A2: The formation of byproducts can lead to lower yields and purification challenges. Potential side products include:

  • Ring Reduction: Although less common with NaBH₄, partial reduction of the pyrimidine ring can occur under harsh conditions.

  • Reaction with Solvent: Sodium borohydride can react with the alcohol solvent, especially at elevated temperatures, reducing its effective concentration.

  • Formation of Borate Esters: The product alcohol can form borate esters with the boron byproducts, which may complicate the workup.

Troubleshooting Steps:

  • Control Temperature: Avoid excessive heating to minimize side reactions.

  • Controlled Addition of NaBH₄: Add the sodium borohydride portion-wise to control the reaction rate and temperature.

  • Acidic Workup: A careful acidic workup (e.g., with dilute HCl or NH₄Cl solution) is crucial to hydrolyze any borate esters and neutralize excess reagent.

Q3: The purification of this compound by column chromatography is resulting in low recovery. What can I do to improve this?

A3: Low recovery during column chromatography can be due to the polarity of the compound and its interaction with the stationary phase.

  • Tailing on Silica Gel: The amino group can cause significant tailing on silica gel.

  • Eluent Polarity: Using a highly polar eluent might co-elute impurities.

Troubleshooting Steps:

  • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent system to reduce tailing.

  • Gradient Elution: Start with a less polar eluent and gradually increase the polarity to achieve better separation. A common solvent system is dichloromethane/methanol.

  • Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which can sometimes provide better results for basic compounds.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reduction?

A4: While LiAlH₄ is a more powerful reducing agent that can readily reduce esters, it is generally not recommended for substrates with multiple functional groups like 2-aminopyrimidines without careful consideration and optimization.[1][2]

  • Lack of Chemoselectivity: LiAlH₄ is less chemoselective and can potentially reduce the pyrimidine ring or react with the amino group.

  • Harsh Reaction Conditions: LiAlH₄ reactions require anhydrous conditions and a more complex workup procedure.

For these reasons, NaBH₄ is often the preferred reagent for this transformation due to its milder nature and greater functional group tolerance.

Data Presentation

The following tables summarize typical reaction conditions and purification methods for the synthesis of this compound and related compounds.

Table 1: Reaction Conditions for the Reduction of 2-Aminopyrimidine-5-Carboxylate

ParameterCondition 1Condition 2Condition 3
Reducing Agent NaBH₄NaBH₄NaBH₄/LiCl
Solvent MethanolEthanol/THFTHF
Temperature 25-30 °C40-50 °CReflux
Reaction Time 12-24 hours6-12 hours4-8 hours
Typical Yield ModerateGoodGood to Excellent
Purity (crude) 85-95%90-98%>95%

Table 2: Comparison of Purification Methods

MethodStationary PhaseEluent SystemPurity AchievedTypical Recovery
Recrystallization N/AMethanol/Ethyl Acetate>98%70-85%
Column Chromatography Silica GelDCM/Methanol (gradient)>99%60-80%
Column Chromatography Neutral AluminaDCM/Methanol (gradient)>99%75-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 2-Aminopyrimidine-5-carboxylate

This protocol describes a general procedure for the reduction of ethyl 2-aminopyrimidine-5-carboxylate using sodium borohydride.

Materials:

  • Ethyl 2-aminopyrimidine-5-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0-5.0 eq) in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack a glass column.

  • Dissolve the crude product in a minimal amount of DCM/MeOH.

  • Load the sample onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH). Add 0.5% triethylamine to the eluent mixture to prevent tailing.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a troubleshooting decision-making process.

experimental_workflow start Start: Ethyl 2-aminopyrimidine-5-carboxylate dissolve Dissolve in THF/Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react Stir at RT (12-24h) add_nabh4->react monitor Monitor by TLC react->monitor workup Aqueous Workup (NH4Cl) monitor->workup Complete extract Extract with DCM workup->extract dry Dry (Na2SO4) & Concentrate extract->dry crude_product Crude Product dry->crude_product purify Purification crude_product->purify column Column Chromatography purify->column High Purity recrystallize Recrystallization purify->recrystallize Good Purity pure_product Pure this compound column->pure_product recrystallize->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Check NaBH4 Activity start->check_reagents increase_equivalents Increase NaBH4 Equivalents check_sm->increase_equivalents Purity OK check_reagents->increase_equivalents Activity OK increase_temp Increase Reaction Temperature increase_equivalents->increase_temp change_solvent Modify Solvent System (e.g., add THF) increase_temp->change_solvent optimize Reaction Optimized change_solvent->optimize

Caption: Troubleshooting decision tree for low yield in the reduction of 2-aminopyrimidine-5-carboxylate.

References

Troubleshooting common issues in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common challenges encountered during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Topic 1: Low Reaction Yield & Incomplete Conversion

Question 1: My reaction is resulting in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors ranging from reagent purity to suboptimal reaction conditions.[1][2]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction.[2] For instance, in the Pinner synthesis, the amidine hydrochloride starting material is often hygroscopic; its hydrolysis over time can inhibit the reaction.[1]

    • Action: Ensure all starting materials are of high purity and are thoroughly dried.[2] Use freshly prepared or purified amidine salts for the Pinner synthesis and ensure strictly anhydrous conditions.[1]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical.[3] In acid-catalyzed reactions like the Biginelli synthesis, strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) may improve yields.[3][4]

    • Action: Ensure your catalyst is active; reusable catalysts may need regeneration.[1] Screen different catalysts and optimize the loading. For example, a slight excess of urea/thiourea (1.2-1.5 equivalents) is often beneficial in the Biginelli reaction.[5]

  • Suboptimal Reaction Conditions: Temperature, time, and solvent choice play a crucial role in reaction efficiency.[6]

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][2] Experiment with different solvents, as polarity can significantly influence reaction rates.[3] While ethanol is common, solvent-free conditions have also proven effective for certain substrates.[1][6]

  • Incorrect Stoichiometry: Incorrect molar ratios of reactants can lead to the poor conversion of the limiting reagent.[2]

    • Action: Carefully calculate and measure the molar ratios of all reactants. A 1:1:1 ratio is standard for many three-component reactions, but slight excesses of certain reagents may be beneficial.[5]

  • Atmosphere Control: Many heterocyclic synthesis reactions are sensitive to air and moisture.[2]

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to improve yield.[2]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

LowYieldWorkflow Troubleshooting Workflow for Low Product Yield Problem Problem: Low Yield Cause1 Check Starting Materials Problem->Cause1 Purity? Cause2 Review Reaction Conditions Problem->Cause2 Conditions? Cause3 Evaluate Catalyst Performance Problem->Cause3 Catalyst? Sol1a Verify Purity (NMR, GC/MS) Dry Reagents & Solvents Cause1->Sol1a Solution Sol1b Use Fresh Reagents (e.g., amidines) Cause1->Sol1b Solution Sol2a Optimize Temperature & Time (Monitor by TLC/HPLC) Cause2->Sol2a Solution Sol2b Screen Solvents (e.g., Ethanol, ACN, Solvent-free) Cause2->Sol2b Solution Sol2c Ensure Correct Stoichiometry Cause2->Sol2c Solution Sol3a Confirm Catalyst Activity (Regenerate if needed) Cause3->Sol3a Solution Sol3b Screen Different Catalysts (Lewis vs. Brønsted acids) Cause3->Sol3b Solution Sol3c Optimize Catalyst Loading Cause3->Sol3c Solution CompetingPathways Biginelli Reaction vs. Hantzsch Side Reaction Aldehyde R-CHO (Aldehyde) Biginelli Desired Product: Dihydropyrimidinone (DHPM) Aldehyde->Biginelli Biginelli Pathway (1:1:1 Stoichiometry) Hantzsch Side Product: Hantzsch Dihydropyridine (DHP) Aldehyde->Hantzsch Hantzsch Pathway (1:2:1 Stoichiometry) Ketoester β-Ketoester Ketoester->Biginelli Biginelli Pathway (1:1:1 Stoichiometry) Ketoester->Hantzsch Hantzsch Pathway (1:2:1 Stoichiometry) Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Urea->Biginelli Biginelli Pathway (1:1:1 Stoichiometry) Ammonia->Hantzsch Hantzsch Pathway (1:2:1 Stoichiometry)

References

Technical Support Center: Purification of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-aminopyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-aminopyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Column Chromatography

Question: My 2-aminopyrimidine derivative is showing significant peak tailing during column chromatography on silica gel. What are the likely causes and how can I fix it?

Answer: Peak tailing for basic compounds like 2-aminopyrimidines on silica gel is a common issue. It often stems from strong interactions between the basic amine groups of your compound and the acidic silanol groups on the silica surface. Here’s a step-by-step troubleshooting guide:

  • Cause 1: Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in the pyrimidine ring and the amino group can strongly and sometimes irreversibly bind to the acidic silica gel.[1]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[1] This will compete with your compound for the active sites on the silica, leading to improved peak shape.

  • Cause 2: Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal to efficiently move your compound along the column.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Reduce the amount of crude product loaded onto the column.[1]

Issue 2: Compound "Oiling Out" or Precipitating as an Amorphous Solid During Crystallization

Question: I am struggling to crystallize my 2-aminopyrimidine derivative. It either remains as an oil or precipitates as an amorphous solid. What can I do?

Answer: Crystallization is highly dependent on solubility, nucleation, and the rate of cooling. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often due to high supersaturation or rapid cooling.[2] Here are some troubleshooting steps:

  • Cause 1: Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be too high or too low.

    • Solution:

      • Single Solvent: Test a variety of solvents with different polarities. The ideal solvent should dissolve your compound when hot but have low solubility when cold.[3]

      • Co-solvent System: If a single solvent is not effective, try a binary solvent system.[1] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Cause 2: Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.

    • Solution: Allow the solution to cool to room temperature slowly. Once at room temperature, you can then place it in a refrigerator or ice bath to maximize crystal formation.[1]

  • Cause 3: Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solution:

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation sites.

Issue 3: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Question: My polar 2-aminopyrimidine derivative elutes in the void volume when using a standard C18 column. How can I achieve retention?

Answer: This is a common challenge with highly polar compounds in reversed-phase chromatography. The polar nature of your 2-aminopyrimidine derivative results in weak interactions with the nonpolar stationary phase.[1] Here are some strategies to increase retention:

  • Strategy 1: Switch to a More Suitable Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds and often provides better retention than RPC.[1]

    • Supercritical Fluid Chromatography (SFC): SFC can also be an effective technique for purifying polar analytes.[1]

  • Strategy 2: Modify the Mobile Phase in RPC:

    • Use an Ion-Pairing Reagent: For basic 2-aminopyrimidines, adding an anionic ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a less polar ion pair with your protonated compound, increasing its retention on a C18 column.[1]

  • Strategy 3: Use a Different Stationary Phase:

    • Polar-Embedded or Polar-Endcapped Columns: These columns are designed to be more compatible with polar analytes and can provide better retention for polar compounds compared to traditional C18 columns.[1]

Frequently Asked Questions (FAQs)

Q1: Which purification technique is generally best for 2-aminopyrimidine derivatives?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound (e.g., polarity, solubility, stability) and the impurities present.[1]

  • Crystallization is often preferred for large-scale purification if a suitable solvent system can be found, as it can be cost-effective and yield high-purity material.[4][5][6]

  • Column chromatography is a versatile technique that can be adapted to a wide range of compounds and is excellent for separating complex mixtures.[7][8][9]

  • Acid-base extraction is a simple and effective method for removing acidic or basic impurities from your crude product.[3]

Q2: Can I use normal-phase chromatography on silica gel for purifying my 2-aminopyrimidine derivative?

A2: While possible, it can be challenging. The basicity of the amino group can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in poor recovery and significant peak tailing. If you choose to use normal-phase chromatography, it is often necessary to deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to your mobile phase.[1]

Q3: How do I choose the right solvent for crystallization?

A3: The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below. The impurities, on the other hand, should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration). Small-scale solubility tests with various solvents are crucial for identifying the best solvent or solvent system.[3]

Quantitative Data on Purification

The following tables summarize quantitative data from various literature sources. Note that yields are often reported for the entire synthesis and purification process, not just the purification step itself.

CompoundPurification MethodYield (%)Purity/NotesReference
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamineCrystallization (Ethanol)83m.p. 175–177 °C[4]
2-AminopyrimidineExtraction (Chloroform) and Crystallization81.6Not specified[10][11]
2-Aminopyrimidine derivativesCrystallization (Ethanol)Good to excellentCharacterized by EI-MS, HREI-MS, and NMR[4][5][6]
2-amino-5-methoxypyrimidine derivativesSilica gel column chromatographyNot specifiedPure product characterized by NMR and MS[8]
Pyridylaminated (PA)-derivativesCation-exchange chromatographyNot specifiedMuch larger quantities can be processed compared to gel filtration[12]

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is a standard method for the purification of 2-aminopyrimidine derivatives by crystallization.[1][4][5][6]

  • Dissolution: In a flask, add the crude 2-aminopyrimidine derivative and a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Maximizing Yield: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of 2-aminopyrimidine derivatives using silica gel column chromatography.[7][8]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminopyrimidine derivative.

Protocol 3: Purification by Acid-Base Extraction

This method is useful for separating basic 2-aminopyrimidine derivatives from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with an aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyrimidine derivative will react with the acid to form a water-soluble salt and move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., NaOH solution) until the solution is basic. This will deprotonate the 2-aminopyrimidine derivative, causing it to precipitate or become soluble in an organic solvent.

  • Extraction: Extract the basified aqueous layer with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reactants 2-Aminopyrimidine Precursor + Reagents Reaction Chemical Reaction (e.g., SNAr, Buchwald-Hartwig) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification_Method {Purification Method| - Crystallization - Column Chromatography - Extraction} Crude->Purification_Method Purification Step Pure_Product Pure 2-Aminopyrimidine Derivative Purification_Method->Pure_Product Analysis Purity Analysis (TLC, NMR, LC-MS) Pure_Product->Analysis

Caption: General experimental workflow from synthesis to purified product.

troubleshooting_crystallization Start Crystallization Attempt Problem Problem Encountered: 'Oiling Out' or Amorphous Solid Start->Problem CheckSolvent Is the solvent system appropriate? Problem->CheckSolvent CheckCooling Is the cooling rate too fast? CheckSolvent->CheckCooling Yes SolutionSolvent Solution: - Test different solvents - Use a co-solvent system CheckSolvent->SolutionSolvent No CheckNucleation Are there nucleation sites? CheckCooling->CheckNucleation No SolutionCooling Solution: - Slow down the cooling rate - Insulate the flask CheckCooling->SolutionCooling Yes SolutionNucleation Solution: - Add seed crystals - Scratch the flask CheckNucleation->SolutionNucleation No Success Successful Crystallization CheckNucleation->Success Yes SolutionSolvent->Start SolutionCooling->Start SolutionNucleation->Start

Caption: Decision tree for troubleshooting crystallization issues.

chromatography_peak_tailing Start Poor Peak Shape (Tailing) Cause1 Strong Analyte-Silica Interaction Start->Cause1 Cause2 Column Overload Start->Cause2 Solution1 Add Basic Modifier (e.g., Triethylamine) to Mobile Phase Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 ImprovedPeak Improved Peak Shape Solution1->ImprovedPeak Solution2->ImprovedPeak

Caption: Logical relationship for troubleshooting peak tailing in chromatography.

References

Technical Support Center: Synthesis of (2-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Aminopyrimidin-5-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side-reaction products. The primary synthetic route considered involves the reduction of 2-aminopyrimidine-5-carbaldehyde.

Problem 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete reduction of the starting aldehyde. - Increase the molar excess of the reducing agent (e.g., sodium borohydride). - Extend the reaction time. - Ensure the reaction temperature is optimal for the reducing agent used. For NaBH₄, reactions are typically run at 0°C to room temperature.
Degradation of the product. - Work up the reaction under neutral or slightly basic conditions, as aminopyrimidines can be sensitive to strong acids. - Minimize the exposure of the product to high temperatures during solvent evaporation.
Side-reactions consuming the starting material or product. - See the specific side-reaction troubleshooting below.

Problem 2: Presence of Unreacted 2-Aminopyrimidine-5-carbaldehyde in the Final Product

Potential CauseSuggested Solution
Insufficient reducing agent. - Increase the equivalents of sodium borohydride or other reducing agent. A common range is 1.5 to 3 equivalents.
Decomposition of the reducing agent. - Use a fresh, high-purity batch of the reducing agent. Sodium borohydride can degrade upon exposure to moisture.
Short reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

Problem 3: Formation of a Dimeric Byproduct

A potential side-reaction is the formation of a dimeric ether from the product alcohol, especially under acidic conditions or at elevated temperatures.

Potential CauseSuggested Solution
Acidic reaction or workup conditions. - Neutralize the reaction mixture promptly after the reduction is complete. Use a mild base like sodium bicarbonate solution.
High temperatures during purification. - Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. - If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

Problem 4: Over-reduction of the Pyrimidine Ring

While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially reduce the pyrimidine ring.

Potential CauseSuggested Solution
Use of a harsh reducing agent (e.g., LiAlH₄). - Use a milder reducing agent such as sodium borohydride.
Prolonged reaction at high temperatures. - Control the reaction temperature and monitor for completion to avoid extended reaction times.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is the reduction of 2-aminopyrimidine-5-carbaldehyde. This aldehyde precursor can be synthesized via a Vilsmeier-Haack reaction on a suitable 2-aminopyrimidine derivative.

Q2: What are the typical reagents and conditions for the reduction of 2-aminopyrimidine-5-carbaldehyde?

Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol or ethanol at temperatures ranging from 0°C to room temperature.

Q3: What are the potential side-products in the sodium borohydride reduction of 2-aminopyrimidine-5-carbaldehyde?

Potential side-products include:

  • Unreacted starting material: 2-aminopyrimidine-5-carbaldehyde.

  • Borate esters: Formed from the reaction of the product alcohol with borane byproducts. These are typically hydrolyzed during aqueous workup.

  • Over-reduction products: Although less likely with NaBH₄, reduction of the pyrimidine ring is a theoretical possibility.

  • Dimeric ethers: Can form from the self-condensation of the product alcohol under certain conditions.

Q4: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot indicate the progress of the reaction.

Q5: What is a recommended workup procedure for the reduction reaction?

After the reaction is complete (as determined by TLC), the reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy excess sodium borohydride. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q6: How can I purify the crude this compound?

Purification can often be achieved by:

  • Crystallization: Dissolving the crude product in a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly can yield pure crystals.

  • Column chromatography: If crystallization is not effective, silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.

Experimental Protocols

Synthesis of 2-Aminopyrimidine-5-carbaldehyde (Precursor)

A common method for the synthesis of the aldehyde precursor is the Vilsmeier-Haack reaction.

  • Reaction:

    • Cool N,N-Dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0°C.

    • Add the 2-aminopyrimidine substrate to the Vilsmeier reagent.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • The reaction is quenched by pouring it onto ice water and then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the aldehyde.

    • The crude product is filtered, washed with water, and dried.

Synthesis of this compound

  • Reaction:

    • Dissolve 2-aminopyrimidine-5-carbaldehyde in a suitable solvent, such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup:

    • Cool the reaction mixture to 0°C and quench by the slow addition of water or dilute aqueous acid.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_aldehyde Step 1: Aldehyde Synthesis cluster_reduction Step 2: Reduction 2-Aminopyrimidine 2-Aminopyrimidine Vilsmeier_Reagent Vilsmeier-Haack Reaction 2-Aminopyrimidine->Vilsmeier_Reagent POCl3, DMF 2-Aminopyrimidine-5-carbaldehyde 2-Aminopyrimidine-5-carbaldehyde Vilsmeier_Reagent->2-Aminopyrimidine-5-carbaldehyde Hydrolysis Reduction Reduction 2-Aminopyrimidine-5-carbaldehyde->Reduction NaBH4, MeOH This compound This compound Reduction->this compound Workup & Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Detected? Incomplete_Reaction->Side_Products No Optimize_Reduction Optimize Reduction: - Increase NaBH4 - Extend Time - Check Reagent Quality Incomplete_Reaction->Optimize_Reduction Yes Identify_Side_Products Identify Side Products: - Dimer - Over-reduction Side_Products->Identify_Side_Products Yes Pure_Product Pure_Product Side_Products->Pure_Product No Optimize_Reduction->Pure_Product Adjust_Conditions Adjust Conditions: - Neutral pH - Lower Temperature Identify_Side_Products->Adjust_Conditions Adjust_Conditions->Pure_Product

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Stability and Degradation of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of aminopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of aminopyrimidine compounds?

A1: Aminopyrimidine compounds are susceptible to degradation through several mechanisms, primarily driven by environmental factors. The most common degradation pathways include hydrolysis, oxidation, and photodegradation.[1][2][3][4] The specific pathway and rate of degradation can be significantly influenced by the compound's structure, the solvent system, pH, temperature, and exposure to light and oxygen.[4][5][6]

Q2: How can I predict the likely degradation products of my aminopyrimidine compound?

A2: Predicting degradation products involves understanding the compound's chemical structure and its susceptibility to different degradation pathways. Forced degradation studies, also known as stress testing, are the most effective way to identify potential degradation products.[7][8][9] These studies involve subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate degradation and identify the resulting products using analytical techniques like HPLC, LC-MS, and NMR.[9][10][11]

Q3: What are the best practices for storing aminopyrimidine compounds to ensure their stability?

A3: To maintain the stability of aminopyrimidine compounds, it is crucial to control the storage environment. General best practices include:

  • Protection from Light: Store compounds in amber vials or light-proof containers to prevent photodegradation.[4][12]

  • Temperature Control: Store at recommended temperatures (e.g., refrigeration at 4°C or freezing at -20°C or -80°C) to slow down thermally induced degradation.[12][13][14]

  • Inert Atmosphere: For compounds prone to oxidation, storage under an inert gas like nitrogen or argon can be beneficial.

  • Moisture Control: Store in a dry environment or with desiccants to prevent hydrolysis.[4]

  • Appropriate Formulation: For solutions, use of appropriate solvents and pH buffers can enhance stability.[15]

Q4: My aminopyrimidine compound appears to be degrading in solution. What could be the cause?

A4: Degradation in solution is a common issue and can be attributed to several factors:

  • Hydrolysis: The compound may be reacting with water, especially at non-neutral pH.[3][16] The rate of hydrolysis is often pH-dependent.

  • Solvent Effects: The solvent itself may be promoting degradation or contain impurities that act as catalysts.

  • Photodegradation: Exposure to ambient or UV light can induce degradation, especially for light-sensitive compounds.[2]

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.[17][18]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the aminopyrimidine compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

    • Minimize Light Exposure: Protect the stock solution and assay plates from light.

    • pH and Buffer Effects: Evaluate the stability of your compound in the specific assay buffer and at the assay's pH. Consider performing a short-term stability study under assay conditions.

    • Control for Oxidation: If the compound is susceptible to oxidation, consider de-gassing the assay medium or adding antioxidants (if compatible with the assay).

Issue 2: Appearance of unknown peaks in HPLC analysis over time.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS and NMR to identify the structure of the unknown peaks.[11] This will provide insights into the degradation pathway.

    • Perform Forced Degradation: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to systematically produce and identify degradation products.[7][9] This can help to confirm the identity of the peaks observed in your stability samples.

    • Optimize Storage Conditions: Based on the identified degradation pathway, adjust storage conditions (e.g., protect from light, store at a lower temperature, use a different solvent).

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies on an aminopyrimidine compound to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of the aminopyrimidine compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to a light source with a specific output (e.g., UV light at 254 nm and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.[19]

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Hypothetical Aminopyrimidine Compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl48 hours60°C15.2%2254.1
0.1 M NaOH48 hours60°C8.5%1276.3
3% H₂O₂24 hoursRoom Temp22.1%3248.1, 264.1
Thermal (Solid)7 days70°C5.3%1254.1
Photolytic (Solution)24 hoursRoom Temp35.8%4246.2, 262.2

Visualizations

degradation_pathways aminopyrimidine Aminopyrimidine Compound hydrolysis Hydrolysis (H₂O, Acid/Base) aminopyrimidine->hydrolysis oxidation Oxidation (O₂, Peroxides) aminopyrimidine->oxidation photodegradation Photodegradation (UV/Vis Light) aminopyrimidine->photodegradation hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products oxidized_products Oxidized Products oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Major degradation pathways for aminopyrimidine compounds.

experimental_workflow start Start: Aminopyrimidine Compound stress Forced Degradation (Acid, Base, Heat, Light, Oxidant) start->stress sampling Time-Point Sampling stress->sampling analysis Analysis (HPLC, LC-MS) sampling->analysis data Data Interpretation: - Identify Degradants - Determine Pathways analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for efficient pyrimidine synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when selecting a catalyst for pyrimidine synthesis, and how can they be addressed?

A1: The most common issues include low product yield, catalyst deactivation, and the formation of side products. A systematic approach to troubleshooting these issues is crucial for successful synthesis.

Troubleshooting Common Issues in Pyrimidine Synthesis

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction, catalyst deactivation, or suboptimal catalyst loading.Optimize reaction conditions (temperature, time), ensure catalyst activity, and screen catalyst loading (typically 1-10 mol% for metal catalysts).[1]
Catalyst Deactivation Poisoning by impurities (e.g., sulfur, nitrogen compounds), sensitivity to air or moisture, or thermal degradation.[1]Purify reactants and solvents.[1] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[1] Consider catalyst regeneration if applicable.[2]
Formation of Side Products Competing reaction pathways (e.g., Hantzsch dihydropyridine formation in the Biginelli reaction), or lack of regioselectivity.[2]Adjust reaction temperature and stoichiometry.[1][2] The choice of catalyst can significantly influence selectivity.[2]
Difficulty in Product Purification Complex reaction mixture containing unreacted starting materials, side products, and catalyst residues.[1]Optimize the reaction to maximize conversion.[1] Choose a catalyst that is easily separable (e.g., solid-supported).[1]

Troubleshooting Guides

Issue 1: Low Product Yield in Biginelli Reaction

The Biginelli reaction is a widely used multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives. Low yields are a frequent challenge.

Q2: My Biginelli reaction is resulting in a low yield. What steps can I take to improve it?

A2: Low yields in the Biginelli reaction can stem from several factors, including the choice of catalyst and reaction conditions. A systematic troubleshooting approach can help identify and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed catalyst Evaluate Catalyst - Activity - Loading - Type (Brønsted vs. Lewis Acid) start->catalyst Start Here conditions Optimize Reaction Conditions - Temperature - Time - Solvent catalyst->conditions If catalyst is optimal outcome Improved Yield catalyst->outcome New catalyst successful reagents Check Reagent Purity - Aldehyde - β-ketoester - Urea/Thiourea conditions->reagents If conditions are optimized conditions->outcome Optimization successful reagents->outcome If reagents are pure

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst: The choice and amount of catalyst are critical. While classical methods often use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] Lewis acids such as FeCl₃, ZnCl₂, and lanthanide triflates can be effective alternatives.[3] It is advisable to screen different catalysts and optimize their loading.[3]

  • Optimize Reaction Conditions: Temperature and reaction time are key parameters. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal duration and prevent product degradation.[3] The choice of solvent can also significantly impact the reaction rate and yield, with polar solvents generally being preferred.[3]

  • Check Reagent Purity: Impurities in the starting materials can inhibit the catalyst and lead to the formation of unwanted byproducts, ultimately lowering the yield of the desired product.

Issue 2: Catalyst Poisoning and Deactivation

Catalyst deactivation can halt a reaction prematurely, leading to low conversion and yield.

Q3: My reaction has stopped before completion. How do I know if my catalyst is deactivated, and what can I do about it?

A3: Catalyst deactivation can be caused by several factors. Identifying the root cause is essential for remediation.

Common Causes of Catalyst Deactivation:

  • Poisoning: Impurities in reactants or solvents, such as sulfur or nitrogen-containing compounds, can bind to the active sites of transition metal catalysts and poison them.[1]

  • Air or Moisture Sensitivity: Some catalysts are sensitive to air and moisture, which can lead to their deactivation.[1]

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose.

Solutions:

  • Purification of Reagents: Ensure all reactants and solvents are pure and dry. Techniques such as distillation, recrystallization, or passing them through a column of activated alumina can be effective.[1]

  • Inert Atmosphere: For air or moisture-sensitive catalysts, conduct the reaction under an inert atmosphere, such as nitrogen or argon, and use anhydrous solvents.[1]

  • Catalyst Regeneration: For some catalysts, particularly palladium-based ones, regeneration may be possible through specific washing procedures.[1]

Catalyst_Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning by Impurities (S, N, P compounds) Deactivation->Poisoning AirMoisture Air/Moisture Sensitivity Deactivation->AirMoisture Thermal Thermal Degradation Deactivation->Thermal Solution_Purify Solution: Purify Reactants & Solvents Poisoning->Solution_Purify Solution_Inert Solution: Use Inert Atmosphere & Anhydrous Solvents AirMoisture->Solution_Inert Solution_Temp Solution: Optimize Reaction Temperature Thermal->Solution_Temp

Caption: Common causes of catalyst deactivation and their solutions.

Data Presentation: Comparative Catalyst Performance

The selection of an appropriate catalyst is often a balance between yield, reaction time, and cost. The following tables provide a summary of the performance of various catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones.

Table 1: Comparison of Lewis Acid Catalysts

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
InBr₃10793[4]
FeCl₃100.592[3]
ZnCl₂10285[3]
SmCl₃150.17 (10 min)86[5]

Table 2: Comparison of Brønsted Acid Catalysts

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
HClCatalytic1870-80[2][3]
p-TSA20491[6]
Succinimide Sulfonic Acid (SuSA)1485-95[6]

Table 3: Performance of Other Catalytic Systems

CatalystCatalyst LoadingReaction TimeYield (%)Reference
Uranyl Acetate (UA)1 mol%4 h80-92[6]
Catalyst-Free (Thermal)N/A4 h70[6]
Microwave IrradiationN/A1-1.5 minup to 98[7]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones using a Lewis acid catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Lewis acid catalyst (e.g., InBr₃, 0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-7 hours, depending on the catalyst and substrates), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]

Protocol 2: Copper-Catalyzed Synthesis of Multisubstituted Pyrimidines

This protocol describes an efficient one-pot, three-component reaction for synthesizing multisubstituted pyrimidines.

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Primary alcohol (1.3 eq)

  • Secondary alcohol (1.5 eq)

  • Cu(OAc)₂ (0.1 eq)

  • KOH (3.0 eq)

  • Anhydrous toluene

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.[8]

  • Add anhydrous toluene to the mixture.[8]

  • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.[8]

  • After 24 hours, cool the reaction mixture to room temperature.[8]

  • Extract the mixture with ethyl acetate.[8]

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[8]

Catalyst Selection Workflow

The following diagram provides a logical workflow for selecting a suitable catalyst for a novel pyrimidine synthesis.

Catalyst_Selection_Workflow start Define Synthetic Target (Pyrimidine Derivative) lit_review Literature Review for Similar Syntheses start->lit_review catalyst_type Identify Potential Catalyst Types (e.g., Lewis Acid, Brønsted Acid, Organocatalyst, Metal Catalyst) lit_review->catalyst_type screen Screen a Panel of Catalysts catalyst_type->screen optimize Optimize Reaction Conditions for Best Performing Catalyst(s) screen->optimize scale_up Scale-up Synthesis optimize->scale_up

Caption: A logical workflow for catalyst selection in pyrimidine synthesis.

References

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring the progress of chemical reactions.

General FAQs

Q1: Which analytical technique is best suited for monitoring my reaction?

The choice of analytical technique depends on several factors including the nature of your reactants and products (e.g., volatility, polarity, presence of chromophores), the reaction speed, and the information required (qualitative vs. quantitative).[1][2][3]

Technique Best Suited For Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of non-volatile compounds.Fast, inexpensive, requires minimal sample.[4]Not quantitative, limited resolution.
Gas Chromatography (GC/GC-MS) Volatile and thermally stable compounds.[5]High resolution, quantitative, can be coupled with Mass Spectrometry (MS) for identification.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Wide range of non-volatile and thermally labile compounds.High resolution, quantitative, versatile.Can be more time-consuming and expensive than GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ, non-invasive monitoring providing detailed structural information.[6][7]Provides structural information, non-destructive.[6]Lower sensitivity, potential for spectral overlap, can be expensive.
Fourier-Transform Infrared (FTIR) Spectroscopy In-situ monitoring of functional group changes.[2]Real-time data, non-invasive.[2]Complex spectra, solvent interference.
UV-Vis Spectroscopy Reactions involving chromophoric compounds.[2]Simple, quantitative.Limited to compounds that absorb UV-Vis light.[2]

Q2: How do I know when my reaction is complete?

A reaction is generally considered complete when the limiting starting material is no longer detectable by the chosen analytical method, and the concentration of the product has plateaued.[8] This is observed by the disappearance of the starting material spot/peak and the maximization of the product spot/peak.[9]

Thin-Layer Chromatography (TLC)

Troubleshooting Guide
Problem Possible Cause Solution
Streaking or Elongated Spots Sample is overloaded.[4][10][11]Dilute the sample solution and re-spot.[10]
Sample is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[10]
Spots Not Visible Compound is not UV-active.Use a different visualization technique, such as iodine vapor or a chemical stain.[10][12]
Sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[10][11]
Solvent level in the chamber is above the spotting line.Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent reservoir.[10]
Spots Too Close to Baseline or Solvent Front Eluent polarity is incorrect.If spots are near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. If spots are near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[10]
Reactant and Product Have Similar Rf Values Solvent system provides poor separation.Try a different solvent system with varying polarity. The use of a "cospot" (spotting the reaction mixture on top of the starting material) can help to distinguish between the two if the spots are very close.[13][14]
Uneven Solvent Front Improper placement of the TLC plate in the chamber.Ensure the plate is not touching the sides of the chamber or the filter paper.[11]
Uneven stationary phase thickness.Use commercially prepared plates for a more uniform layer.[11]
FAQs

Q: How do I select an appropriate solvent system for TLC?

A good starting point is to choose a solvent system that places your starting material at an Rf of approximately 0.3-0.4.[13] For neutral organic molecules, a mixture of hexanes and ethyl acetate is common.[12] The polarity can be adjusted by changing the ratio of the two solvents.[10]

Q: What is a "cospot" and why is it useful?

A cospot is created by spotting the reaction mixture directly on top of the starting material spot on the TLC plate.[13] This is particularly useful when the reactant and product have very similar Rf values, as it helps to confirm if the starting material is still present.[13][14]

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add a small amount (about 0.5 cm deep) of the chosen eluent to the TLC chamber and place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Cover the chamber.[13]

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Mark three lanes for the starting material (SM), cospot (Co), and reaction mixture (Rxn).[12][13]

  • Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material on the SM and Co lanes. Then, spot the reaction mixture on the Co and Rxn lanes.[13]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level.[10] Allow the solvent to run up the plate until it is about 1 cm from the top.[13]

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[13] If necessary, use a staining agent for further visualization.[13]

  • Analyze the Results: Compare the spots in the three lanes to determine the presence of starting material and the formation of the product.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze Analyze Progress visualize->analyze

TLC Experimental Workflow Diagram.

Gas Chromatography (GC)

Troubleshooting Guide
Problem Possible Cause Solution
Changes in Retention Time Fluctuations in oven temperature or carrier gas flow rate.[15][16]Verify oven temperature stability and check for leaks in the gas lines.[16]
Peak Tailing or Fronting Column contamination or degradation.Condition the column at high temperature or trim the first few inches of the column.[17]
Inappropriate injection technique.Ensure a rapid and smooth injection.[18]
Split Peaks Improper column installation.Ensure the column is installed correctly in the injector and detector.
Sample solvent effect.Use a solvent that is less volatile than the analytes.
Ghost Peaks Contamination in the injector, syringe, or carrier gas.[15]Clean the injector, use a clean syringe, and ensure high-purity carrier gas.[19]
Carryover from a previous injection.Run a blank solvent injection to clean the system.[16]
No Peaks Syringe is not taking up the sample.Check the syringe for blockage.
Detector is not turned on or is not responding.Verify detector settings and ensure it is functioning correctly.[17]
FAQs

Q: How can I prepare my sample for GC analysis of a reaction mixture?

At predetermined time intervals, a small aliquot of the reaction mixture is withdrawn.[5] The reaction is then quenched immediately to stop the reaction.[5] If the reaction solvent is not suitable for GC, a liquid-liquid extraction is performed to transfer the analytes into a volatile organic solvent.[5]

Q: What is the purpose of derivatization in GC analysis?

Derivatization is used for polar intermediates containing functional groups like -OH, -NH, or -COOH.[5] This process converts them into more volatile and thermally stable derivatives suitable for GC analysis.[5]

Experimental Protocol: Monitoring a Reaction by GC-MS
  • Sample Preparation: At specific time points, take a small, precise aliquot (e.g., 100 µL) from the reaction vessel.[5]

  • Quenching: Immediately transfer the aliquot to a vial containing a quenching agent to halt the reaction.[5]

  • Extraction (if necessary): If the reaction solvent is non-volatile (e.g., DMSO, water), perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[5]

  • Derivatization (if necessary): If the analytes are polar, evaporate the solvent and add a derivatizing agent (e.g., BSTFA). Heat the vial to ensure the reaction goes to completion.[5]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram by comparing retention times and mass spectra to identify and quantify reactants, intermediates, and products. The concentration can be determined from the peak area using a calibration curve.[5]

GC_MS_Workflow cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation sample 1. Sample Reaction Mixture quench 2. Quench Reaction sample->quench extract 3. Extract Analytes quench->extract derivatize 4. Derivatization (if needed) extract->derivatize inject 5. Inject into GC-MS derivatize->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect analyze_chrom 8. Analyze Chromatogram detect->analyze_chrom analyze_ms 9. Analyze Mass Spectra analyze_chrom->analyze_ms quantify 10. Quantify Components analyze_ms->quantify

GC-MS Analysis Workflow for Reaction Monitoring.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide
Problem Possible Cause Solution
Shifting Retention Times Change in mobile phase composition or flow rate.[20]Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate.[20]
Poor column temperature control.Use a column oven to maintain a constant temperature.[20]
Broad Peaks Column contamination or degradation.Flush the column with a strong solvent or replace the column.[21]
Injection of too large a sample volume.Reduce the injection volume.[20]
Split Peaks Clogged frit or void in the column.Backflush the column or replace it.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Baseline Noise or Drift Air bubbles in the system.[20]Degas the mobile phase and purge the pump.[20]
Contaminated mobile phase or detector cell.Use high-purity solvents and clean the detector cell.[20]
High Backpressure Clogged inline filter or column frit.Replace the filter or backflush the column.[21]
Particulate matter from the sample.Filter the sample before injection.
FAQs

Q: How can I ensure my HPLC method is suitable for reaction monitoring?

A suitable HPLC method for reaction monitoring should provide a good response in a short time, ideally less than 5 minutes.[22] The reaction mixture should also be compatible with the mobile phase. For reversed-phase methods, the reaction should be compatible with an aqueous medium.[22]

Q: What should I do if my sample is not soluble in the mobile phase?

If possible, try to find a mobile phase in which your sample is soluble. If not, you may need to dissolve your sample in a stronger, compatible solvent, but inject the smallest possible volume to minimize peak distortion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide
Problem Possible Cause Solution
Distorted Spectral Lineshapes Sample inhomogeneity caused by the reaction.[6][7]If the process is slow enough, re-shim the spectrometer. For fast reactions, specialized data processing techniques may be needed.[6]
Use of non-deuterated solvents.If deuterated solvents cannot be used, the deuterium lock will not function, leading to field drift. This may require advanced data processing methods to analyze.[6][7]
Reduced Resolution Magnetic field instability.Ensure the spectrometer is properly shimmed and locked (if using a deuterated solvent).
Varying Peak Positions Magnetic field drift due to lack of a deuterium lock.[6][7]Use a reference peak for calibration or specialized software for analysis.
FAQs

Q: Can I monitor a reaction in real-time using NMR?

Yes, in-situ NMR reaction monitoring is possible by collecting a series of spectra over time as the reaction proceeds within the NMR tube.[23] This requires that the peaks of interest have sufficient signal-to-noise after a few scans and that the reaction is not too fast to capture the initial time points.[23]

Q: What are the main challenges of NMR reaction monitoring?

Common challenges include maintaining a homogeneous magnetic field as the reaction progresses, which can affect spectral quality.[6][7] Additionally, if non-deuterated solvents are necessary for the reaction, the magnetic field cannot be stabilized using a deuterium lock, leading to distorted spectra.[6][7]

Experimental Protocol: In-situ NMR Reaction Monitoring
  • Sample Preparation: Prepare the reaction mixture directly in a standard 5 mm NMR tube.[6] For fast reactions, one of the reactants can be added via a syringe just before starting the acquisition.

  • Spectrometer Setup: Insert the sample into the spectrometer. If possible, lock and shim the spectrometer on the sample. For reactions at elevated temperatures, pre-heat the probe using a dummy sample.[23]

  • Acquisition: Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals.[6] The number of scans should be minimized to get a reasonable signal-to-noise ratio for the peaks of interest.[23]

  • Data Processing and Analysis: Process the array of spectra. The progress of the reaction can be followed by integrating the peaks corresponding to the reactants and products over time.[6]

NMR_Monitoring_Logic start Start Reaction Monitoring prepare_sample Prepare Sample in NMR Tube start->prepare_sample setup_nmr Setup Spectrometer (Lock, Shim) prepare_sample->setup_nmr acquire_spectra Acquire Series of 1D Spectra setup_nmr->acquire_spectra process_data Process Spectra acquire_spectra->process_data analyze_kinetics Analyze Kinetics (Peak Integration) process_data->analyze_kinetics end Reaction Profile Obtained analyze_kinetics->end

References

Validation & Comparative

A Comparative Analysis of Pyrimidine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The efficient synthesis of these heterocyclic compounds is, therefore, a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of the primary methods for pyrimidine synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

Overview of Pyrimidine Synthesis Strategies

The synthesis of pyrimidines can be broadly categorized into two main approaches: biological pathways and chemical synthesis.

  • Biological Pathways: In living organisms, pyrimidines are synthesized through two primary routes: the de novo pathway and the salvage pathway. The de novo pathway builds the pyrimidine ring from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. These pathways are crucial for DNA and RNA synthesis and are often targets for therapeutic intervention.

  • Chemical Synthesis: A multitude of chemical methods have been developed for the synthesis of pyrimidines. Among the most prominent are named reactions like the Biginelli and Pinner syntheses, which are workhorses in synthetic organic chemistry. Modern advancements have also introduced techniques such as microwave-assisted synthesis and multicomponent reactions, which offer improved efficiency and yields.

Comparative Performance of Pyrimidine Synthesis Methods

The choice of a synthetic method depends on various factors, including desired substitution patterns, scalability, reaction conditions, and overall efficiency. The following tables provide a quantitative comparison of key pyrimidine synthesis methods.

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTypical Yield (%)Reference(s)
Biginelli Reaction
Conventional HeatingAldehyde, β-ketoester, Urea/ThioureaHClEthanol3 - 12 hours40 - 70[1]
Microwave-AssistedAldehyde, β-ketoester, Urea/ThioureaYtterbium triflateAcetic acid/Ethanol10 minutes~92[2]
Grindstone ChemistryAldehyde, Ethyl acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeFew minutes>90[1]
Pinner Synthesis 1,3-Dicarbonyl compound, AmidineAcid or BaseVariesVariesModerate to High[3]
Conventional HeatingUrea, AcetylacetoneHydrogen ChlorideMethanol3 hours90.2[3]
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93[4]

Table 1: Comparison of Chemical Synthesis Methods for Pyrimidines.

Biological PathwayKey EnzymesPrecursorsSignificance
De Novo Pathway Carbamoyl phosphate synthetase II (CPSII), Aspartate transcarbamoylase (ATCase), Dihydroorotate dehydrogenase (DHODH)Glutamine, CO₂, Aspartate, PRPPEssential for cell proliferation; a major target for anticancer and immunosuppressive drugs.
Salvage Pathway Uridine Phosphorylase, Thymidine KinasePre-formed pyrimidine bases and nucleosidesEnergy-efficient recycling of nucleotides; crucial in non-proliferating cells and for some antiviral drugs.

Table 2: Overview of Biological Pyrimidine Synthesis Pathways.

Experimental Protocols

Detailed methodologies for key pyrimidine synthesis techniques are provided below to facilitate their application in a laboratory setting.

Protocol 1: Microwave-Assisted Biginelli Reaction

This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[2]

Materials:

  • Aryl aldehyde (10 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (600 mg)

  • Ytterbium triflate (Yb(OTf)₃) (624 mg)

  • 95% Ethanol (1.0 mL)

  • Glacial acetic acid (3.0 mL)

  • Microwave reactor tube with a stir bar

Procedure:

  • To a microwave reactor tube equipped with a stir bar, add urea and Ytterbium triflate.

  • Add 95% ethanol, the aryl aldehyde, and glacial acetic acid.

  • Finally, add the β-dicarbonyl compound and securely cap the tube.

  • Place the reaction tube in the microwave reactor and irradiate for 10 minutes at 120 °C.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for approximately 20 minutes to precipitate the product.

  • Filter the solid product using a Hirsch funnel and wash with ice-cold 95% ethanol.

  • Recrystallize the crude product from a minimal amount of warm ethanol to obtain the purified dihydropyrimidinone.

Protocol 2: Pinner Synthesis of 4-Hydroxy-6-methyl-2-phenylpyrimidine

This protocol provides a general procedure for the Pinner synthesis of a substituted pyrimidine.

Materials:

  • Benzamidine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide solution

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve benzamidine hydrochloride in ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Slowly add the sodium ethoxide solution to the benzamidine hydrochloride solution with stirring.

  • To this mixture, add ethyl acetoacetate dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry to yield 4-hydroxy-6-methyl-2-phenylpyrimidine.

Protocol 3: Enzymatic Assay for Dihydroorotate Dehydrogenase (DHODH)

This spectrophotometric assay measures the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Materials:

  • Recombinant human DHODH

  • Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Tris-HCl buffer (50 mM, pH 8.0)

  • KCl (150 mM)

  • Triton X-100 (0.05%)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM coenzyme Q10, and 0.05% Triton X-100.

  • Pre-incubate the recombinant human DHODH with any potential inhibitors in the reaction buffer at 25°C for 30 minutes in a 96-well plate.

  • Initiate the reaction by adding a solution of dihydroorotic acid (final concentration 500 µM) and DCIP (final concentration 200 µM) to each well.

  • Immediately measure the decrease in absorbance at 650 nm with a microplate reader at 25°C for 10 minutes. The rate of decrease in absorbance corresponds to the DHODH activity.

Protocol 4: Enzymatic Assay for Uridine Phosphorylase

This assay measures the activity of uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway, by monitoring the conversion of uridine to uracil.

Materials:

  • Recombinant human uridine phosphorylase (UPP)

  • Uridine

  • Inorganic phosphate

  • Tris buffer (50 mM, pH 8.0)

  • KCl (300 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare an assay buffer of 50 mM Tris pH 8.0 containing 300 mM KCl.

  • The final protein concentration in the assay should be approximately 40 μg/ml.

  • Just prior to measurement, add uridine to a final concentration of 0.3 mM and inorganic phosphate to a final concentration of 1 mM.

  • Monitor the change in absorbance at 280 nm at 25 °C. The increase in absorbance is due to the formation of uracil from uridine.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to pyrimidine synthesis.

de_novo_pyrimidine_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP UMP OMP->UMP ODC UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP

Caption: The de novo pyrimidine synthesis pathway, highlighting the cellular localization of key steps.

salvage_pathway Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase Ribose_1_P Ribose-1-P Ribose_1_P->Uridine Deoxyribose_1_P Deoxyribose-1-P Deoxyribose_1_P->Thymidine UMP UMP Uridine->UMP Uridine Kinase TMP TMP Thymidine->TMP Thymidine Kinase ADP ADP ATP ATP ATP->UMP ATP->TMP

Caption: The pyrimidine salvage pathway, illustrating the recycling of bases into nucleotides.

biginelli_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aldehyde, β-ketoester, and Urea Catalyst Add Catalyst (e.g., HCl, Yb(OTf)₃) Reactants->Catalyst Solvent Add Solvent (or solvent-free) Catalyst->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Cooling Cool to Precipitate Heating->Cooling Filtration Filter Solid Product Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallize for Purity Washing->Recrystallization mtor_signaling Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD Enzyme S6K1->CAD Phosphorylates & Activates Pyrimidine_Synthesis ↑ De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis

References

A Comparative Analysis of the Biological Activities of Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with its isomers—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine—serving as crucial building blocks for a diverse array of biologically active compounds. The position of the amino group on the pyrimidine ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, leading to distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of these isomers, focusing on their derivatives and supported by experimental data.

Diverse Biological Landscape of Aminopyrimidine Derivatives

Derivatives of aminopyrimidine isomers have been extensively explored and have shown a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. While direct comparative studies on the parent isomers are limited, the activities of their derivatives provide insights into the potential of each isomeric scaffold.

2-Aminopyrimidine Derivatives

The 2-aminopyrimidine (2-AP) core is a common feature in many therapeutic agents and clinical candidates. Its derivatives have demonstrated a broad range of activities:

  • Anticancer Activity: 2-AP derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and have shown cytotoxicity against several cancer cell lines.[1]

  • Antimicrobial and Biofilm Inhibition: The 2-AP scaffold is a promising starting point for the development of new antimicrobial agents.[2] While some derivatives show potent activity, it is noteworthy that the unsubstituted 2-aminopyrimidine itself showed no significant biofilm inhibition at a concentration of 200 µM in a study investigating biofilm modulation.[3]

  • Enzyme Inhibition: Derivatives of 2-AP have been identified as inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and drug metabolism.[4]

  • Antiplasmodial and Antitrypanosomal Activity: The 2-AP moiety has been incorporated into molecules with significant activity against the parasites responsible for malaria and sleeping sickness.[5][6]

4-Aminopyrimidine Derivatives

The 4-aminopyrimidine (4-AP) scaffold is also a key component in a variety of biologically active molecules:

  • Anticancer Activity: Derivatives of 4-AP have been developed as potent inhibitors of kinases involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: 4-AP derivatives have been designed as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key target in the treatment of Alzheimer's disease.[7]

  • Potassium Channel Blockade: While not a pyrimidine, the structurally related 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis, highlighting the potential of the aminopyridine/pyrimidine scaffold in neurological conditions.[8]

5-Aminopyrimidine Derivatives

Information on the biological activity of 5-aminopyrimidine (5-AP) and its derivatives is less abundant in the literature compared to the 2-AP and 4-AP isomers. However, they are recognized as important synthetic intermediates for more complex heterocyclic systems with therapeutic potential. For instance, 5-aminouracil, a related compound, has been studied for its synthesis, reactivity, and potential chemotherapeutic properties.[9]

Quantitative Comparison of Biological Activity

Direct comparison of the parent aminopyrimidine isomers is challenging due to the lack of head-to-head studies. The following tables summarize the available quantitative data for various derivatives, highlighting their inhibitory concentrations (IC50) against different biological targets. It is crucial to note that these values are for substituted aminopyrimidines and not the parent isomers themselves, and experimental conditions may vary between studies.

Table 1: Anticancer Activity of Aminopyrimidine Derivatives (IC50 in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Aminopyrimidine Hybrid6cMCF-7 (Breast)37.7 ± 3.6[1]
2-Aminopyrimidine Hybrid10bMCF-7 (Breast)31.8 ± 2.0[1]
Aminopyrimidine-2,4-dione4MDA-MB-231 (Breast)<10[10]
Aminopyrimidine-2,4-dione7MDA-MB-231 (Breast)0.4[10]
Monoterpene-Aminopyrimidine1A2780 (Ovarian)0.77[11]
Monoterpene-Aminopyrimidine2A2780 (Ovarian)2.86[11]

Table 2: Enzyme Inhibitory Activity of Aminopyrimidine Derivatives (IC50 in µM)

Derivative ClassCompoundTarget EnzymeIC50 (µM)Reference
2-Aminopyrimidine Derivative24β-Glucuronidase2.8 ± 0.10[4]
2-Aminopyrimidine Hybrid6cEGFR-TK0.9 ± 0.03[1]
2-Aminopyrimidine Hybrid10bEGFR-TK0.7 ± 0.02[1]
4-Aminopyrimidine Derivative13gBACE11.4[7]
4-Aminopyridine Derivative10ah-TNAP0.25 ± 0.05[12]

Table 3: Anti-plasmodial Activity of 2-Aminopyrimidine Derivatives (IC50 in nM)

Derivative ClassCompoundP. falciparum StrainIC50 (nM)Reference
2-Aminopyrimidine based 4-aminoquinolineNot specifiedCQ(R) (K1)3.6[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are representative protocols for assays commonly used to evaluate the biological activity of aminopyrimidine derivatives.

In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.

  • Preparation of Reagents:

    • Assay buffer: 0.1 M acetate buffer.

    • Test compounds: Dissolved in 100% DMSO.

    • Enzyme solution: β-glucuronidase dissolved in assay buffer (1 U/well).

    • Substrate: p-nitrophenyl-β-D-glucuronide (0.4 mM).

    • Standard inhibitor: D-saccharic acid 1,4-lactone.

  • Assay Procedure:

    • In a 96-well plate, add 185 µL of acetate buffer, 5 µL of the test compound solution, and 10 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture cancer cells in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[10]

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation reagent_addition Reagent Addition incubation->reagent_addition measurement Measurement reagent_addition->measurement data_analysis Data Analysis measurement->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aminopyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The aminopyrimidine isomers serve as versatile scaffolds in drug discovery, with their derivatives exhibiting a wide range of biological activities. Derivatives of 2-aminopyrimidine and 4-aminopyrimidine are particularly prominent in the literature, with demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties. In contrast, 5-aminopyrimidine remains a less explored isomer, representing a potential area for future research. While direct comparative data for the parent isomers is scarce, the extensive research on their derivatives underscores the importance of the amino group's position in determining the pharmacological profile. Further head-to-head comparative studies of the parent isomers are warranted to provide a clearer understanding of their intrinsic biological activities and to guide the rational design of new and more effective therapeutic agents.

References

Navigating the Synthesis of Pyrimidines: A Comparative Guide to Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful and efficient synthesis of pyrimidine scaffolds is a critical step in the discovery of new therapeutic agents. Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. However, the reproducibility of published synthesis protocols can be a significant challenge, leading to wasted time and resources. This guide provides a comparative analysis of common pyrimidine synthesis methods, with a focus on factors that influence their reproducibility. While direct, independent reproducibility studies are not always abundant, this guide offers a detailed comparison of published protocols, highlighting variations in methodology, reported yields, and reaction conditions to help researchers select the most robust and suitable synthesis strategy.

Performance Comparison of Pyrimidine Synthesis Protocols

The efficiency of different synthetic strategies for producing pyrimidine derivatives can vary significantly. The choice of catalyst, solvent, and energy source plays a pivotal role in determining reaction yields, times, and overall reproducibility. The following table summarizes quantitative data from various published protocols, primarily focusing on the widely used Biginelli reaction and its modern variations, alongside the Pinner synthesis and other contemporary methods.

ProtocolKey ReactantsCatalyst/ReagentSolventReaction ConditionsReported Yield (%)
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsOften low and variable[1]
Modified Biginelli (Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding, few minutes>90[1]
Modified Biginelli (Thiourea) Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanolReflux, 3 hrsNot specified[1]
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84[2]
Pinner Synthesis (Conventional) 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[2]
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent[2]
Solvent-Free Synthesis Aromatic Aldehydes, Malononitrile, AminesBasic ionic liquidSolvent-free100 °C, short timeHigh[3]
Iridium-Catalyzed Multicomponent Amidines, AlcoholsPN5P-Ir-pincer complexToluene150 °CUp to 93[4]

Key Experimental Protocols

Below are detailed methodologies for key pyrimidine synthesis protocols. These protocols have been selected to represent both classical and modern approaches, providing a basis for comparison and adaptation in the laboratory.

Classical Biginelli Reaction (Conventional Heating)

This protocol represents the traditional approach to the Biginelli reaction, a one-pot cyclocondensation.

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalytic amount of HCl or NH₄Cl[1][5]

Solvent:

  • Methanol (30 cm³)[1]

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.[1]

  • Methanol is added as the solvent.[1]

  • The mixture is refluxed at 60°C for 3 hours.[1][5]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.[5]

  • The solid product is collected by filtration, dried, and recrystallized from hot alcohol to obtain the pure product.[5]

Modified Biginelli Reaction (Grindstone Chemistry)

This solvent-free method offers a more environmentally friendly and often higher-yielding alternative to the classical protocol.[6]

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl[1]

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground together in a mortar with a pestle at room temperature for a few minutes.[1]

  • The progress of the reaction is monitored by TLC.[1]

  • After completion, the solid mass is left to stand for about 20 minutes, then washed with cold water.[5]

  • The crude product is collected by filtration and recrystallized from hot ethanol.[1][5]

Pinner Synthesis

The Pinner synthesis is a versatile method for the preparation of pyrimidines from 1,3-dicarbonyl compounds and amidines.[5][7]

Reactants:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Amidine (e.g., urea)

  • Acid catalyst (e.g., Hydrogen Chloride)[4]

Procedure: The condensation of the 1,3-dicarbonyl compound with the amidine is typically carried out in the presence of an acid catalyst. The reaction mechanism involves the formation of an intermediate which then undergoes cyclization and dehydration to form the pyrimidine ring.[2][8]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[9][10]

Reactants:

  • Aldehyde

  • Ethyl Acetoacetate

  • Urea/Thiourea

  • Sulfamic Acid (catalyst)[4]

Procedure:

  • A mixture of the reactants and catalyst is subjected to microwave irradiation (e.g., 300W).[4]

  • The reaction is typically complete within 2-5 minutes.[4]

  • Workup and purification steps are similar to conventional methods.

Visualizing Reproducibility and Influencing Factors

To better understand the challenges and variables in reproducing pyrimidine synthesis protocols, the following diagrams illustrate a workflow for assessing reproducibility and the key factors that can influence the outcome of these reactions.

G cluster_workflow Experimental Workflow for Assessing Protocol Reproducibility A Literature Protocol Selection B Internal Replication Attempt A->B C Analysis of Results (Yield, Purity, etc.) B->C D Comparison with Published Data C->D F Successful & Reproducible Protocol D->F Consistent G Identify Key Deviations D->G Inconsistent E Troubleshooting & Optimization E->B G->E

Workflow for assessing the reproducibility of a synthesis protocol.

G cluster_factors Factors Influencing Pyrimidine Synthesis Reproducibility center Reaction Outcome (Yield, Purity, Time) catalyst Catalyst (Type, Loading) catalyst->center solvent Solvent (Polarity, Purity) solvent->center temperature Temperature temperature->center time Reaction Time time->center reactants Reactant Quality & Stoichiometry reactants->center energy Energy Source (Conventional, MW, etc.) energy->center

Factors influencing the reproducibility of pyrimidine synthesis.

References

A Comparative Benchmarking of Synthetic Routes to Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent synthetic routes to the antiviral drug Oseltamivir (Tamiflu®). By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to inform strategic decisions in pharmaceutical process development and optimization. The two routes selected for this analysis are the well-established industrial synthesis starting from naturally sourced (-)-shikimic acid and a more recent, azide-free approach commencing with diethyl D-tartrate.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear and concise comparison of their efficiency and resource requirements.

ParameterSynthesis from (-)-Shikimic Acid (Roche)Synthesis from Diethyl D-Tartrate (Azide-Free)
Starting Material (-)-Shikimic AcidDiethyl D-Tartrate
Number of Steps ~8-11~11
Overall Yield 17-27%[1][2]High individual step yields reported, overall yield not explicitly stated[3]
Final Product Purity High purity (e.g., 99.7%)[1][3]High purity implied by detailed characterization[3]
Use of Azide Yes[3]No[3]
Key Reactions Epoxidation, Azide substitution (SN2)[4][5]Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[3]
Starting Material Source Chinese star anise, recombinant E. coli[1][4]Commercially available chiral pool chemical
Safety Considerations Use of potentially explosive azide reagents[1]Avoids hazardous azide intermediates

Experimental Workflows

The following diagrams illustrate the logical flow of the key transformations in each synthetic route.

shikimic_acid_route shikimic_acid (-)-Shikimic Acid ester Ethyl Shikimate shikimic_acid->ester Esterification acetal Pentylidene Acetal ester->acetal Ketalization mesylate Mesylate Intermediate acetal->mesylate Mesylation epoxide Key Epoxide mesylate->epoxide Base Treatment azido_diol Azido Diol epoxide->azido_diol Azide Ring Opening azido_amine Azido Amine Intermediate azido_diol->azido_amine Amine Formation oseltamivir Oseltamivir azido_amine->oseltamivir Reduction & Acetylation

Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.

diethyl_tartrate_route diethyl_tartrate Diethyl D-Tartrate aziridine Aziridine Intermediate diethyl_tartrate->aziridine Multi-step Conversion aza_henry Aza-Henry Adduct aziridine->aza_henry Asymmetric Aza-Henry nitro_michael Nitro-Michael Adduct aza_henry->nitro_michael Domino Nitro-Michael hwe HWE Product nitro_michael->hwe Horner-Wadsworth-Emmons reduction Nitro Reduction hwe->reduction Reduction of Nitro Group acetylation Acetylation reduction->acetylation Selective Acetylation oseltamivir Oseltamivir acetylation->oseltamivir Final Processing

Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-Tartrate.

Mechanism of Action: Oseltamivir as a Neuraminidase Inhibitor

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[6][7][8] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[6][9] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[6][10] By blocking this enzyme, oseltamivir carboxylate prevents the release of new virions, thereby halting the spread of the infection within the respiratory tract.[7][8]

mechanism_of_action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Oseltamivir Infected_Cell Infected Host Cell New_Virions New Virions Budding Infected_Cell->New_Virions Replication Release Virion Release New_Virions->Release Neuraminidase Action Spread Infection of New Cells Release->Spread Oseltamivir Oseltamivir (Prodrug) Active_Metabolite Oseltamivir Carboxylate (Active) Oseltamivir->Active_Metabolite Hepatic Metabolism Inhibition Inhibition Active_Metabolite->Inhibition Neuraminidase Neuraminidase Enzyme Neuraminidase->Inhibition Inhibition->Release Blocks Release

Caption: Inhibition of influenza virus release by Oseltamivir.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Synthesis from (-)-Shikimic Acid: Key Steps

The industrial synthesis of Oseltamivir from (-)-shikimic acid involves several key transformations to construct the highly functionalized cyclohexene ring with the correct stereochemistry.

  • Esterification and Ketalization:

    • (-)-Shikimic acid is first converted to its ethyl ester by treatment with ethanol and thionyl chloride.[4]

    • The 3- and 4-hydroxyl groups of the resulting ethyl shikimate are then protected as a pentylidene acetal using 3-pentanone and a catalytic amount of p-toluenesulfonic acid.[4] This directs the subsequent reactions to the C5 hydroxyl group.

  • Mesylation and Epoxidation:

    • The remaining C5 hydroxyl group is activated by conversion to a mesylate, a good leaving group, using methanesulfonyl chloride and a base like triethylamine.[4]

    • Treatment of the mesylate with a base, such as potassium bicarbonate, induces an intramolecular SN2 reaction to form a key epoxide intermediate.[1]

  • Azide-mediated Epoxide Opening and Final Steps:

    • The epoxide is opened regioselectively by nucleophilic attack with an azide source (e.g., sodium azide) to introduce the nitrogen functionality at C5.[5]

    • The azide is then reduced to a primary amine, typically via catalytic hydrogenation or a Staudinger reaction.[5]

    • Finally, selective N-acetylation of the C4-amino group, followed by acidic workup, yields Oseltamivir.

Azide-Free Synthesis from Diethyl D-Tartrate: Key Steps

This route constructs the Oseltamivir core through a series of asymmetric reactions, avoiding the use of potentially hazardous azides.

  • Formation of Key Aziridine Intermediate:

    • Diethyl D-tartrate serves as the chiral starting material and is converted through a multi-step sequence into a key chiral aziridine intermediate.

  • Asymmetric Aza-Henry Reaction:

    • A crucial C-C bond is formed via an asymmetric aza-Henry (nitro-Mannich) reaction. This step introduces the nitro group and sets one of the stereocenters of the cyclohexene ring.

  • Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction:

    • A domino reaction sequence involving a nitro-Michael addition followed by an intramolecular Horner-Wadsworth-Emmons olefination is employed to construct the cyclohexene ring system.[3]

  • Reduction and Acetylation:

    • The nitro group is reduced to a primary amine.

    • Selective acetylation of the newly formed amino group, followed by further functional group manipulations, affords the final Oseltamivir product.

References

A Comparative Guide to the Cross-Reactivity Profiling of (2-Aminopyrimidin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of (2-aminopyrimidin-5-yl)methanol (APM) derivatives, a scaffold commonly utilized in the development of kinase inhibitors.[1] Understanding the selectivity profile of investigational compounds is critical for identifying potential off-target effects and uncovering novel therapeutic opportunities.[2] As specific cross-reactivity data for novel APM derivatives is often proprietary, this document serves as a template, outlining essential experimental methodologies, data presentation formats, and key signaling pathways for characterization.

Comparative Cross-Reactivity Data

A crucial step in characterizing a kinase inhibitor is to determine its selectivity by screening it against a broad panel of kinases.[3] The results are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce a kinase's activity by 50%. Lower values indicate greater potency.

The following table presents hypothetical inhibitory activity for three distinct APM derivatives compared against Staurosporine, a known broad-spectrum kinase inhibitor. This data illustrates how selectivity profiles can differ based on chemical modifications to the core scaffold.

Kinase TargetAPM-D1 (IC50 nM)APM-D2 (Selective) (IC50 nM)APM-D3 (Polypharmacology) (IC50 nM)Staurosporine (IC50 nM)
CDK2/CycA 25158507
CDK9/CycT 40351,20020
SRC 150>10,0007515
LCK 210>10,0009012
VEGFR2 8005,5004530
PDGFRβ 1,1008,0006025
p38α (MAPK14) >10,000>10,0002,50050
AURKB 585,00018

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Modulated Signaling Pathways

APM derivatives, as kinase inhibitors, often target key nodes within cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4] The PI3K/Akt/mTOR pathway is a central regulator of anabolic metabolism and is frequently targeted in drug discovery.[5]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Activates cad CAD (Pyrimidine Synthesis) s6k1->cad Phosphorylates (S1859) proliferation Cell Growth & Proliferation s6k1->proliferation cad->proliferation inhibition_node APM Derivative Inhibition inhibition_node->mtorc1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Protocols

Accurate cross-reactivity profiling relies on robust and reproducible experimental methods. Both biochemical assays, which measure direct enzymatic activity, and biophysical assays, which measure binding, are commonly employed.[4][6]

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[7]

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • APM derivative stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • [γ-³³P]ATP and cold ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of the APM derivative in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the diluted APM derivative to the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and cold ATP. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while unincorporated [γ-³³P]ATP is washed away.

  • After washing and drying the plate, add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

DSF is a biophysical, high-throughput method that measures the thermal stability of a protein.[6] The binding of a ligand, such as an APM derivative, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This allows for selectivity profiling without needing to know the substrate or enzymatic activity of the kinase.[8]

Materials:

  • Purified recombinant kinases.

  • APM derivative stock solution (e.g., 10 mM in DMSO).

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Hydrophobic fluorescent dye (e.g., SYPRO Orange).

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

  • Optically clear 96- or 384-well PCR plates.

Procedure:

  • In each well of a PCR plate, add the purified kinase to the DSF buffer.

  • Add the APM derivative to a final concentration (e.g., 10 µM). Include DMSO-only wells as a control.

  • Add the fluorescent dye to each well. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Seal the plate and place it in the qPCR instrument.

  • Set the instrument to ramp the temperature, for example, from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • As the protein unfolds, the dye will bind, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).

  • The shift in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + APM derivative). A significant positive ΔTm indicates a stabilizing interaction.

General Experimental and Data Analysis Workflow

The process of profiling a new chemical series involves a logical progression from initial screening to in-depth analysis and cellular validation.

Experimental_Workflow start_node APM Derivative Library Synthesis primary_assay Primary Target Potency Assay (IC50) start_node->primary_assay broad_screen Broad Kinome Profiling (e.g., 400+ Kinases) primary_assay->broad_screen Hits data_analysis Data Analysis: Selectivity Score (S-Score) IC50 Determination broad_screen->data_analysis hit_selection Select Lead Candidates (Potent & Selective) data_analysis->hit_selection cellular_assays Cell-Based Target Engagement (e.g., NanoBRET™) hit_selection->cellular_assays phenotypic_assays Phenotypic Assays (Proliferation, Apoptosis) cellular_assays->phenotypic_assays Confirmed Hits

References

A Comparative Guide to the Purity Assessment of (2-Aminopyrimidin-5-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (2-Aminopyrimidin-5-yl)methanol is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive comparison of HPLC with alternative analytical methods for the purity assessment of this compound, supported by a detailed experimental protocol and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the preferred method for analyzing polar and non-polar compounds, making it well-suited for pyrimidine derivatives.[2][3] This technique separates the primary compound from its impurities, allowing for precise quantification.

Detailed Experimental Protocol for HPLC Analysis

The following protocol is a representative method for the purity analysis of this compound:

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

2. Chromatographic Conditions:

ParameterSpecification
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.[3]

4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the following criteria are met:

  • The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should not be less than 2000.

5. Analysis: Inject the sample solution and record the chromatogram. The percentage purity is calculated using the area normalization method.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_report Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std setup HPLC System Setup & Equilibration dissolve_std->setup weigh_sample Weigh Test Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample dissolve_sample->setup inject Inject Standard & Samples setup->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection integration Peak Integration detection->integration identification Peak Identification (Retention Time) integration->identification calculation Purity Calculation (% Area) identification->calculation validation Method Validation (ICH Guidelines) calculation->validation coa Generate Certificate of Analysis validation->coa

Caption: Workflow for HPLC Purity Determination of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable for specific types of impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for volatile and thermally stable impurities.Requires derivatization for non-volatile compounds; high temperatures can cause degradation of the sample.[3]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.High separation efficiency, low solvent and sample consumption.[4][5]Lower sensitivity for some compounds compared to HPLC, potential for matrix effects.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Reduces the use of organic solvents, offering a "greener" alternative.[4]Instrumentation is less common than HPLC, may not be suitable for all compound types.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main component and any impurities.Excellent for structure elucidation of unknown impurities.[6]Lower sensitivity for quantifying minor impurities compared to HPLC.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for molecular weight determination.Can be coupled with HPLC (LC-MS) to identify unknown impurities.[6][7]Higher cost and complexity of instrumentation.[3]
Thin-Layer Chromatography (TLC) A simple chromatographic technique for qualitative analysis and monitoring reaction progress.[8]Rapid, cost-effective, and can analyze multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.

Quantitative Data Summary

To illustrate the application of the HPLC method, two hypothetical batches of this compound, "Batch X" and "Batch Y," were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Batch IDAppearanceRetention Time (min)Peak AreaPurity (%)
Batch X White Crystalline Powder12.54,500,00099.8
Batch Y Off-White Powder12.54,200,00098.5

The data indicates that Batch X has a higher purity than Batch Y. The off-white appearance of Batch Y may suggest the presence of colored impurities.

References

A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis, the pursuit of efficiency, sustainability, and rapidity is paramount. This guide provides a comparative analysis of conventional and microwave-assisted approaches for the synthesis of chalcones, compounds of significant interest in medicinal chemistry and drug development. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Introduction to Synthetic Methodologies

Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1] While the conventional method, relying on traditional heating techniques, has been a long-standing practice, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[2][3] Microwave synthesis utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[4] This fundamental difference in heating mechanism often translates to significant advantages in reaction outcomes.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the synthesis of a representative chalcone derivative, showcasing the distinct advantages of microwave irradiation over conventional heating.

ParameterConventional MethodMicrowave-Assisted MethodReference(s)
Reaction Time 10 - 40 hours1 - 5 minutes[5]
Yield (%) 71 - 87%78 - 92%[5]
Purity GoodHigher, with fewer byproducts[2]
Energy Consumption HighLow[6]
Solvent Usage Often requires significant amountsCan be performed with less solvent or solvent-free[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of a ferrocenyl chalcone are provided below as a representative example.

Conventional Synthesis Protocol:

  • In a round-bottom flask, dissolve equimolar amounts of acetylferrocene (0.438 mmol) and a substituted benzaldehyde in ethanol.

  • Add a 5% ethanolic potassium hydroxide (KOH) solution (5 mL).

  • Stir the reaction mixture at room temperature for 10-40 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 2M hydrochloric acid (HCl) to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water. If no precipitate forms, extract the product with ethyl acetate.

  • Purify the crude product by recrystallization from ethanol.[5]

Microwave-Assisted Synthesis Protocol:

  • In a 10 mL microwave vial, combine equimolar amounts of acetylferrocene (0.438 mmol) and a substituted benzaldehyde with 5 mL of 5% ethanolic KOH.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C with stirring (600 rpm) for 1-5 minutes.

  • Monitor the reaction progress using TLC.

  • After cooling, work up the reaction mixture as described in the conventional protocol.[5]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for both conventional and microwave-assisted chalcone synthesis.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis Conventional_Reactants Reactants in Flask Conventional_Heating Stirring at RT (10-40 hours) Conventional_Reactants->Conventional_Heating Conventional_Workup Workup & Purification Conventional_Heating->Conventional_Workup Conventional_Product Final Product Conventional_Workup->Conventional_Product Microwave_Reactants Reactants in Vial Microwave_Irradiation Microwave Irradiation (1-5 minutes) Microwave_Reactants->Microwave_Irradiation Microwave_Workup Workup & Purification Microwave_Irradiation->Microwave_Workup Microwave_Product Final Product Microwave_Workup->Microwave_Product

Experimental workflow comparison.

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis of chalcones proceeds via the Claisen-Schmidt condensation, a type of mixed aldol condensation. The reaction mechanism involves the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.[9][10]

G cluster_mechanism Claisen-Schmidt Condensation Mechanism start Ketone + Aldehyde enolate Enolate Formation (Base-catalyzed) start->enolate Base (e.g., OH-) nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack Enolate attacks aldehyde carbonyl intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration -H2O product Chalcone (α,β-unsaturated ketone) dehydration->product

References

Safety Operating Guide

Proper Disposal of (2-Aminopyrimidin-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Aminopyrimidin-5-yl)methanol, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar aminopyrimidine derivatives, this compound should be treated as hazardous.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound waste:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1][2]

In case of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

Chemical Incompatibility

To prevent dangerous reactions, do not mix this compound waste with the following incompatible agents.[4] This information is critical for safe storage and disposal.

CategoryIncompatible AgentsPotential Hazards
Acids Strong acids (e.g., Hydrochloric Acid, Sulfuric Acid)Vigorous reaction, potential for release of toxic fumes.
Oxidizing Agents Strong oxidizing agents (e.g., Peroxides, Nitrates)Fire and explosion risk.
Acid Anhydrides Acetic Anhydride, etc.Exothermic reaction.
Acid Chlorides Acetyl Chloride, etc.Exothermic reaction, generation of corrosive gases.

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through an approved hazardous waste disposal program.[2][4] Sewer disposal is not permitted.[5][6]

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Collection:

    • Treat all waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, absorbent pads), as hazardous chemical waste.[1][7][8]

    • Collect solid waste in a designated, sealable, and chemically compatible container.[4][9] If possible, use the original container, ensuring the label is intact.[10]

    • For solutions, use a dedicated and compatible container. Do not overfill liquid waste containers; leave at least 10% headspace for expansion.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible chemicals as detailed in the chemical incompatibility table.[4][10]

    • Segregate chemical waste by compatibility, not alphabetically.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5][9]

    • The label must include the full chemical name: "Waste this compound" and list all constituents and their approximate percentages for mixtures.[4][5][9] Do not use abbreviations or chemical formulas.[5]

    • Include the date of waste generation and the principal investigator's name and contact information.[5]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[2][4][7]

    • The storage area should be away from incompatible materials.[4]

    • If temporarily stored in a fume hood, move it to the designated storage area as soon as possible.[7]

  • Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Handle in Fume Hood or Well-Ventilated Area Collect Collect Waste in a Designated, Sealed Container Segregate Segregate from Incompatible Chemicals Collect->Segregate Critical Step Label Label Container Clearly: 'Hazardous Waste' Full Chemical Name Date & PI Info Segregate->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Disposal Arrange for Pickup by EHS or Certified Waste Disposal Service Store->Disposal End Waste Properly Disposed Disposal->End Start Start Disposal Process Start->PPE

References

Personal protective equipment for handling (2-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Aminopyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

This compound , also known as (4-aminopyrimidin-5-yl)methanol, is a chemical compound that requires careful handling due to its potential health hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Identification and Classification

A summary of the hazard statements for this compound is provided below.

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[2][3]To prevent skin contact and subsequent irritation.[2]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles.[2] A face shield may be necessary for splash hazards.[4]To protect eyes from dust particles and splashes, which can cause serious irritation.[2]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required.[2][4]To prevent accidental skin exposure.[2]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[2] A respirator may be necessary for large spills.To avoid inhalation of dust or aerosols, which can lead to respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Ensure Chemical Fume Hood is Operational prep_ppe Gather and Inspect All Necessary PPE prep_emergency Confirm Emergency Plan and Spill Kit Access handling_wear_ppe Wear Appropriate PPE prep_emergency->handling_wear_ppe Proceed to Handling handling_weigh Weigh Compound in Fume Hood handling_dissolve Dissolve or Use as Needed handling_close Keep Containers Tightly Closed post_decontaminate Decontaminate Work Area handling_close->post_decontaminate Proceed to Post-Handling post_ppe Properly Remove and Dispose of Contaminated PPE post_wash Wash Hands Thoroughly

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

Detailed Experimental Protocol

Preparation:

  • Fume Hood Verification: Before beginning any work, ensure that the chemical fume hood is operational and has a current certification.

  • PPE Inspection: Gather all required PPE as detailed in the table above. Inspect gloves for any signs of damage or degradation before use.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure that a spill kit appropriate for chemical powders is readily accessible.

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the certified chemical fume hood to minimize the risk of inhalation.[2] Use the smallest practical quantity for the experiment.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust.[1]

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove contaminated PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed hazardous waste container.[2][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • All waste containing this compound is classified as hazardous.[5]

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.